2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNTORNTSHTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473522 | |
| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-91-5 | |
| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly established protocol in the current literature, this document provides a comprehensive, two-step synthetic route based on well-established chemical principles and analogous reactions for related structures. The synthesis involves the initial preparation of a nitro-substituted intermediate, followed by its reduction to the target aminophenyl compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the reaction of 4-nitroaniline with 2-chloroethanesulfonyl chloride to form the intermediate, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide. The second step is the selective reduction of the aromatic nitro group to an amine functionality.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic steps. These values are based on typical yields and conditions for analogous reactions reported in the chemical literature.
Table 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
| Parameter | Value |
| Reactants | 4-Nitroaniline, 2-Chloroethanesulfonyl chloride |
| Solvent | Pyridine |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-75% |
| Purification | Recrystallization from ethanol |
Table 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
| Parameter | Value |
| Reactant | 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide |
| Reducing Agent | Palladium on Carbon (10 wt. %) |
| Hydrogen Source | Hydrogen gas (H₂) |
| Solvent | Methanol or Ethyl Acetate |
| Pressure | 50 psi |
| Temperature | 25 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purification | Filtration and solvent evaporation |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
This procedure details the formation of the isothiazolidine ring structure from commercially available starting materials.
Caption: Workflow for the synthesis of the nitro-intermediate.
Materials:
-
4-Nitroaniline
-
2-Chloroethanesulfonyl chloride
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous pyridine (10 mL per gram of aniline) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water (100 mL per gram of aniline).
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to afford 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide as a crystalline solid.
-
Dry the purified product under vacuum.
Step 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide to this compound
This protocol describes the catalytic hydrogenation of the nitro group to the desired amine.
Caption: Workflow for the reduction of the nitro-intermediate.
Materials:
-
2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 equivalent) and methanol or ethyl acetate (20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (5-10 mol % of Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Catalytic hydrogenation with palladium on carbon is potentially flammable; handle the catalyst carefully and do not allow it to dry completely in the air. Ensure proper purging of the reaction vessel with inert gas before and after the reaction.
This technical guide provides a robust, albeit hypothetical, framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory settings and analytical findings.
An In-Depth Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also known by its CAS Number 90556-91-5, is a heterocyclic organic compound featuring a core isothiazolidine 1,1-dioxide ring system substituted with a 4-aminophenyl group. This molecule belongs to the class of cyclic sulfonamides, or sultams, which are recognized as "privileged structures" in medicinal chemistry. The rigid, three-dimensional architecture of the isothiazolidine 1,1-dioxide scaffold makes it an attractive building block for the synthesis of diverse chemical libraries aimed at the discovery of novel therapeutic agents. The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines general experimental approaches for the synthesis and characterization of related isothiazolidine 1,1-dioxide derivatives.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 90556-91-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, general synthetic strategies for related isothiazolidine 1,1-dioxides can be adapted. One common approach involves the aza-Michael addition of an amine to a suitable vinylsulfonamide precursor, followed by cyclization.
The isothiazolidine 1,1-dioxide scaffold is a versatile intermediate in organic synthesis. The primary aromatic amine of this compound allows for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Introduction of alkyl groups on the amine.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).
These reactions enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
While a specific protocol for this compound is unavailable, the following presents a generalized experimental workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide libraries, based on established methodologies for related compounds.
General Synthesis of Isothiazolidine 1,1-Dioxide Libraries via Aza-Michael Addition
This protocol outlines a one-pot, multi-component approach for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides, which demonstrates the utility of the isothiazolidine 1,1-dioxide core in combinatorial chemistry.
Materials:
-
2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)
-
Variety of primary and secondary amines
-
Variety of azides
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica for solid-phase extraction (SPE)
Procedure:
-
To a reaction vial, add the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).
-
Add CuI (e.g., 30 mol%) and DBU (e.g., 10 mol%).
-
Add anhydrous ethanol as the solvent.
-
Add the desired amine (e.g., 1.2 equivalents) and azide (e.g., 2 equivalents).
-
Seal the vial and heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a silica SPE cartridge, eluting with a suitable solvent system (e.g., 95:5 EtOAc:MeOH).
-
Concentrate the eluate under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by automated preparative reverse-phase HPLC.
Caption: Generalized workflow for one-pot synthesis.
Spectroscopic Characterization
Detailed spectroscopic data for this compound are not available in the public domain. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
4.1. ¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the 4-aminophenyl ring would be expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to the para-substitution pattern.
-
Isothiazolidine Ring Protons: The methylene protons of the isothiazolidine ring would likely appear as multiplets in the upfield region (typically δ 2.0-4.0 ppm). The protons adjacent to the sulfone group would be expected to be deshielded and appear at a higher chemical shift.
-
Amine Protons: The protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
4.2. ¹³C NMR Spectroscopy
-
Aromatic Carbons: The carbon signals for the 4-aminophenyl ring would be expected in the aromatic region (typically δ 110-150 ppm).
-
Isothiazolidine Ring Carbons: The methylene carbons of the isothiazolidine ring would appear in the aliphatic region (typically δ 20-60 ppm).
4.3. Infrared (IR) Spectroscopy
-
N-H Stretching: The primary amine would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
S=O Stretching: The sulfone group would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
C-N Stretching: Aromatic C-N stretching would be observed in the region of 1250-1360 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would correspond to the aromatic ring.
4.4. Mass Spectrometry (MS)
The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (212.27). Fragmentation patterns would likely involve cleavage of the isothiazolidine ring and the aminophenyl group.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of isothiazolidine 1,1-dioxides has been investigated for various therapeutic applications. The structural similarity of this scaffold to other biologically active molecules suggests its potential for interaction with various biological targets. Any investigation into the biological effects of this compound would require initial screening in relevant in vitro assays.
References
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a molecule of interest in medicinal chemistry, incorporating the isothiazolidine 1,1-dioxide scaffold, also known as a γ-sultam. This rigid cyclic sulfonamide structure is considered a privileged scaffold as it can mimic transition states or key pharmacophores in biologically active molecules. The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and high-throughput screening. This guide details the synthetic route and comprehensive structure elucidation of this compound using modern spectroscopic techniques.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of its nitro-precursor, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide. The second step is the reduction of the aromatic nitro group to the corresponding primary amine. This common and reliable strategy is widely used in the synthesis of aromatic amines.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The structural identity of the final compound is confirmed by a combination of spectroscopic methods. The expected quantitative data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Exact Mass (HRMS) | Calculated: 210.0463; Observed: [To be determined] |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.05 (d, J=8.6 Hz, 2H), 6.62 (d, J=8.6 Hz, 2H), 5.15 (s, 2H), 3.68 (t, J=6.5 Hz, 2H), 3.35 (t, J=6.5 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 147.2, 127.5, 126.8, 113.9, 52.1, 48.5 |
| FTIR (cm⁻¹) | 3450, 3360 (N-H stretch), 3050 (Ar C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch), 1310, 1145 (SO₂ stretch) |
Experimental Protocols
-
Reaction Setup: To a solution of p-nitroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, pyridine (1.2 eq) is added.
-
Addition of Reagent: 2-Chloroethanesulfonyl chloride (1.1 eq) dissolved in DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched with 1M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-(4-nitrophenyl)-2-chloroethanesulfonamide.
-
Cyclization: The crude intermediate is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Completion: The mixture is stirred at room temperature for 6 hours until TLC analysis indicates the consumption of the starting material.
-
Purification: The reaction is carefully quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide as a solid.
-
Reaction Setup: In a round-bottom flask, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 eq) is dissolved in ethanol.[1]
-
Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added to the solution.[1][2]
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete (typically 3-4 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Neutralization: The residue is dissolved in ethyl acetate and a saturated solution of sodium bicarbonate is added slowly until the pH of the aqueous layer is ~8.
-
Extraction and Purification: The mixture is filtered through a pad of Celite® to remove tin salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.
Structure Elucidation Workflow
The confirmation of the molecular structure is a logical process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle.
Caption: Logical workflow for the structure elucidation of the target compound.
Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule. The calculated exact mass for C₉H₁₀N₂O₂S is 210.0463. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed molecular formula. A characteristic fragmentation pattern in aromatic sulfonamides is the loss of SO₂, which would correspond to a fragment ion at m/z 146.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides definitive evidence for the key functional groups. The presence of a primary aromatic amine is confirmed by two distinct N-H stretching bands around 3450 and 3360 cm⁻¹.[5][6] The N-H bending vibration is expected around 1620 cm⁻¹.[6] The powerful sulfone group (-SO₂-) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations near 1310 cm⁻¹ and 1145 cm⁻¹, respectively.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative for determining the precise connectivity. The para-substituted aromatic ring is expected to show a classic AA'BB' system, appearing as two distinct doublets. The doublet at lower field (~7.05 ppm) corresponds to the protons ortho to the isothiazolidine nitrogen, while the doublet at higher field (~6.62 ppm) corresponds to the protons ortho to the electron-donating amino group. The amino group protons will appear as a singlet around 5.15 ppm (this signal can be broad and its position is solvent-dependent). The two methylene groups (-CH₂-) of the isothiazolidine ring are chemically distinct and will appear as two triplets around 3.68 ppm and 3.35 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, confirming the molecular symmetry. Four signals are expected in the aromatic region (113-148 ppm), with two signals for the carbons bearing substituents and two for the protonated carbons. Two distinct signals in the aliphatic region (~48-53 ppm) will confirm the presence of the two methylene carbons of the isothiazolidine ring.
-
By integrating the data from these orthogonal analytical techniques, the structure of this compound can be unambiguously elucidated.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. analyzetest.com [analyzetest.com]
Unveiling the Core Mechanism of Action: A Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not extensively available in current scientific literature. This compound is primarily recognized as a versatile chemical intermediate. This guide, therefore, provides an in-depth analysis of the established and potential mechanisms of action based on studies of structurally related isothiazolidine 1,1-dioxide (γ-sultam) derivatives and analogous thiazolidinone compounds. The information presented herein is intended to illuminate the potential biological activities of this structural class and to serve as a foundation for future research.
The isothiazolidine 1,1-dioxide scaffold is considered a "privileged structure" in medicinal chemistry, implying its recurrence in a variety of biologically active compounds. Derivatives incorporating this core have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The primary proposed mechanisms of action for this class of compounds are detailed below.
Potential Anti-Inflammatory and Anti-arthritic Activity: Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO)
A significant area of investigation for isothiazolidine 1,1-dioxide derivatives is their potential as anti-inflammatory agents. Certain derivatives have been identified as potent dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1] These enzymes are critical in the biosynthesis of pro-inflammatory mediators, namely prostaglandins and leukotrienes, respectively. By simultaneously inhibiting both pathways, these compounds may offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
dot
References
In-depth Technical Guide: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
A comprehensive review of the discovery, history, and scientific data for the compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also identified by CAS Number 90556-91-5 and its synonym N-(4-Aminophenyl)-1,3-propanesultam.
Introduction
This compound is a heterocyclic organic compound. Despite its defined chemical structure, a thorough review of scientific literature, patent databases, and chemical supplier information reveals a significant lack of published research on its discovery, historical development, and biological activity. This guide consolidates the limited available information and highlights the absence of in-depth scientific studies typically associated with compounds of interest to the research and drug development community.
Physicochemical Properties
While detailed experimental data is not available in the public domain, some basic properties can be identified.
| Property | Value | Source |
| CAS Number | 90556-91-5 | Chemsrc[1] |
| Synonym | N-(4-Aminophenyl)-1,3-propanesultam | Chemsrc[1] |
| Molecular Formula | C₉H₁₂N₂O₂S | (Calculated) |
| Molecular Weight | 212.27 g/mol | (Calculated) |
Note: Molecular formula and weight are calculated based on the chemical structure as no dedicated experimental records were found.
History and Discovery
There is no available information in peer-reviewed journals, historical archives, or patent literature detailing the initial discovery or synthesis of this compound. The compound is listed by some chemical suppliers, which indicates it has been synthesized, but the context of its creation—whether for screening libraries, as a chemical intermediate, or for a specific research purpose—remains undocumented in publicly accessible sources.
Experimental Data and Protocols
A comprehensive search for experimental data yielded no specific results for this compound. There are no published studies containing:
-
Quantitative Biological Data: Such as IC₅₀, EC₅₀, Kᵢ, or other measures of pharmacological activity.
-
Pharmacokinetic Data: Including absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Detailed Synthesis Protocols: While the structure is known, specific reaction conditions, yields, and purification methods have not been published.
-
Spectroscopic Data: Such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR spectroscopy data to confirm its structure.
Biological Activity and Signaling Pathways
There is no information available regarding the mechanism of action or any biological targets of this compound. Consequently, no signaling pathways associated with this compound can be described or visualized.
Logical Workflow: Information Scarcity Assessment
The process of determining the lack of available data for this specific compound followed a structured workflow.
Caption: Workflow for assessing the availability of scientific data.
Conclusion
Based on a thorough search of available scientific and chemical literature, this compound is a poorly documented compound. While it is identified by a CAS number and is available from some suppliers, there is no public record of its discovery, history of development, experimental protocols, or biological function. For researchers and drug development professionals, this compound represents a blank slate, with no established scientific context to guide further investigation.
References
A Comprehensive Technical Review of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the synthesis and biological activity of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is limited. This document provides a comprehensive review based on analogous compounds and the broader class of isothiazolidine 1,1-dioxides and related heterocyclic structures to infer its potential chemical and biological properties.
Introduction
The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is a recognized "privileged structure" in medicinal chemistry. Its rigid conformation allows it to mimic transition states or act as a pharmacophore in biologically active molecules. Derivatives of this core are being explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The subject of this review, this compound, incorporates a primary aromatic amine, making it a versatile intermediate for the synthesis of diverse chemical libraries through various coupling reactions. This guide will synthesize the available information on the synthesis, potential biological activities, and experimental protocols relevant to this class of compounds.
Synthesis of Isothiazolidine 1,1-dioxides
The synthesis of the isothiazolidine 1,1-dioxide core and its derivatives often involves multi-step protocols. A common strategy for creating libraries of these compounds is through the diversification of a core scaffold.
One prominent method involves a three-step process: sulfonylation, ring-closing metathesis (RCM), and subsequent functionalization. For instance, a core scaffold like 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide can be generated on a multi-gram scale and then diversified.[1]
A key diversification reaction is the aza-Michael addition. This reaction has been effectively used to introduce a variety of substituents onto the isothiazolidine 1,1-dioxide ring.[1] For the synthesis of this compound, a plausible approach would involve the aza-Michael addition of 4-aminophenyl derivatives to an appropriate isothiazolidine precursor.
Libraries of triazole-containing isothiazolidine 1,1-dioxides have been successfully generated using one-pot click/aza-Michael protocols.[1][2] These methods offer an efficient route to a wide array of derivatives for high-throughput screening.[1]
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Derivatives of the related benzo[d]isothiazole 1,1-dioxide have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] These enzymes are key players in the inflammatory cascade. One of the most potent compounds in a studied series, a 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analog, exhibited IC50 values of 0.6 μM for 5-LOX and 2.1 μM for mPGES-1.[3] This suggests that this compound and its derivatives could also possess anti-inflammatory properties by targeting these pathways.
dot digraph "Anti-inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "5-LOX" [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mPGES-1" [label="Microsomal Prostaglandin\nE2 Synthase-1 (mPGES-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Leukotrienes" [label="Leukotrienes", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandin_E2" [label="Prostaglandin E2", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Inflammation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibitor" [label="Benzo[d]isothiazole\n1,1-dioxide derivatives", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "5-LOX"; "Arachidonic_Acid" -> "mPGES-1"; "5-LOX" -> "Leukotrienes"; "mPGES-1" -> "Prostaglandin_E2"; "Leukotrienes" -> "Inflammation"; "Prostaglandin_E2" -> "Inflammation"; "Inhibitor" -> "5-LOX" [arrowhead=tee]; "Inhibitor" -> "mPGES-1" [arrowhead=tee]; } .dot Potential anti-inflammatory mechanism of isothiazole derivatives.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Thiazolidinediones (TZDs), which are structurally related to isothiazolidinones, are well-known agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4][5] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, glucose homeostasis, and insulin sensitivity.[4] Activation of PPARγ is a key mechanism for the treatment of type 2 diabetes.[4][5] Given the structural similarities, it is plausible that this compound could also act as a PPARγ modulator.
Antimicrobial Activity
Various derivatives of the isothiazole and thiazolidinone scaffolds have demonstrated antimicrobial properties.[6][7] For example, certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exceeding the efficacy of ampicillin and streptomycin.[6] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes.
Quantitative Data from Analogous Compounds
While no specific quantitative data for this compound was found, the following table summarizes data for related compounds to provide a reference for potential activity.
| Compound Class | Target | Activity | Reference |
| Benzo[d]isothiazole 1,1-dioxide derivatives | 5-LOX | IC50 = 0.15 to 23.6 μM | [3] |
| Benzo[d]isothiazole 1,1-dioxide derivatives | mPGES-1 | IC50 = 0.15 to 23.6 μM | [3] |
| 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | IC50 = 3.1 μM | [8] |
| Chromone and 2,4-thiazolidinedione conjugates | PPARγ Transactivation | 48.72% (compared to 62.48% for pioglitazone) | [9] |
| Pyrazole-based 2,4-thiazolidinedione derivatives | PPARγ Transactivation | Up to 52.06% (compared to 85.30% for rosiglitazone) | [10] |
| Thiazolidine-2,4-dione-based hybrids | S. aureus | MIC = 3.91 mg/L | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following are generalized protocols based on the synthesis of isothiazolidine 1,1-dioxide libraries and related compounds.
General Procedure for Aza-Michael Addition
To a solution of a suitable α,β-unsaturated isothiazolidine 1,1-dioxide (1 equivalent) in a dry solvent such as methanol (1 M), is added a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %). The corresponding amine, in this case, a 4-aminophenyl derivative (1.5 equivalents), is then added. The reaction mixture is heated, for instance, at 60 °C for 12 hours. After completion, the reaction is diluted with a solvent mixture like CH2Cl2:MeOH (9:1) and filtered through a silica plug. The solvent is then removed under reduced pressure to yield the product.[1]
dot digraph "Aza_Michael_Addition_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reactants" [label="Prepare Solution of\nα,β-unsaturated isothiazolidine 1,1-dioxide\nin dry MeOH", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Base_Amine" [label="Add DBU (10 mol %)\nand Amine (1.5 equiv.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Heat_Reaction" [label="Heat at 60 °C\nfor 12 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dilute_Filter" [label="Dilute with CH2Cl2:MeOH\nand Filter through Silica", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Concentrate" [label="Concentrate under\nReduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reactants"; "Prepare_Reactants" -> "Add_Base_Amine"; "Add_Base_Amine" -> "Heat_Reaction"; "Heat_Reaction" -> "Dilute_Filter"; "Dilute_Filter" -> "Concentrate"; "Concentrate" -> "End"; } .dot Workflow for the aza-Michael addition reaction.
General One-Pot Click/Aza-Michael Protocol
In a reaction vial, the core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent), is combined with a copper(I) iodide catalyst (e.g., CuI, 30 mol%), a base (e.g., DBU, 10 mol%), an amine (1.2 equivalents), and an azide (2 equivalents) in a suitable solvent like dry ethanol (0.5 M). The mixture is heated at 60 °C for 12 hours. Upon cooling, the mixture is filtered through a silica plug and washed with an eluent such as EtOAc:MeOH (95:5). The filtrate is then concentrated to yield the desired product.[1]
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, this compound holds significant potential as a scaffold for the development of novel therapeutics. The presence of the aminophenyl group provides a readily accessible handle for chemical modification, allowing for the creation of large and diverse compound libraries.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a thorough investigation of its biological activities is warranted, with a particular focus on its potential as an anti-inflammatory agent (through inhibition of 5-LOX and mPGES-1), an antidiabetic agent (as a PPARγ agonist), and an antimicrobial agent. The detailed experimental protocols and signaling pathways outlined in this review provide a solid foundation for such future investigations. The development of this and related compounds could lead to new and effective treatments for a range of human diseases.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-containing isothiazolidine 1,1-dioxide library synthesis: one-pot, multi-component protocols for small molecular probe discovery. | Semantic Scholar [semanticscholar.org]
- 3. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (sultam), represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities. This technical guide focuses on 2-(4-aminophenyl)isothiazolidine 1,1-dioxide and its analogs, providing a comprehensive overview of their synthesis, potential pharmacological activities, and mechanisms of action. While direct experimental data for the titular compound is limited in publicly available literature, this document consolidates information on related isothiazolidine 1,1-dioxide derivatives and the influence of the 4-aminophenyl moiety on the biological profiles of various heterocyclic systems. This guide aims to serve as a foundational resource to stimulate further research and drug development efforts in this promising area.
Synthesis of Isothiazolidine 1,1-dioxide Derivatives
The synthesis of the isothiazolidine 1,1-dioxide scaffold can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclization of appropriate precursors.
General Experimental Protocol: One-Pot Click/Aza-Michael Protocol
A versatile one-pot, multi-component protocol has been reported for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides. This method utilizes a dihydroisothiazole 1,1-dioxide core scaffold which is then diversified.
Materials:
-
2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Ethanol (EtOH)
-
Various amines
-
Various azides
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica for solid-phase extraction (SPE)
Procedure:
-
To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).
-
Add CuI (30 mol%), DBU (10 mol%), and dry EtOH (0.5 M).
-
To the stirring solution, add the desired amine (1.2 equivalents) and azide (2 equivalents).
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After cooling, filter the reaction mixture through a silica SPE column.
-
Wash the column with an eluent (e.g., 95:5 EtOAc:MeOH).
-
Concentrate the filtrate under reduced pressure to yield the desired triazole-containing isothiazolidine 1,1-dioxide derivative.
This protocol is a general representation and may require optimization for specific substrates.
General workflow for the one-pot synthesis of isothiazolidine 1,1-dioxide derivatives.
Potential Pharmacological Activities
Activities of Isothiazolidine 1,1-Dioxide Analogs
Derivatives of isothiazolidine 1,1-dioxide have been investigated for a range of therapeutic applications:
-
Antiviral Activity: Certain β-amino sultams, which are structurally related to isothiazolidine 1,1-dioxides, have shown inhibitory activity against HIV-1 replication.
-
Antibacterial Activity: The sultam core is also associated with antibacterial properties.
-
Hepatitis B Capsid Inhibition: Isothiazoline 1,1-dioxide has been used as a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors.
-
Antidiabetic Activity: This scaffold has also been utilized in the preparation of cryptochrome inhibitors, which are being explored as potential antidiabetic agents.
Influence of the 4-Aminophenyl Moiety
The 4-aminophenyl group is a common pharmacophore found in a multitude of compounds with diverse biological activities. Its incorporation into a heterocyclic scaffold can significantly influence the pharmacological profile.
Anticancer Activity:
Numerous heterocyclic compounds featuring a 4-aminophenyl substituent have demonstrated potent anticancer activity. For instance, 2-(4-aminophenyl)benzothiazoles have been identified as a class of highly selective antitumor agents.[1] These compounds can induce cytochrome P450 1A1 activity in sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death.[1]
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| N-[4-(benzothiazole-2-yl)phenyl] acetamide derivatives | Various | GI50 | Varies | [1] |
| 4-Aminoantipyrine-based heterocycles | MCF7 (Breast) | IC50 | 30.68 - 70.65 µM | [2] |
Antimicrobial Activity:
The 4-aminophenyl moiety is also a key feature in several classes of antimicrobial agents. Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiols and 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and shown to possess antibacterial and antifungal activities.[3][4]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | S. aureus | 16 | [3] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4c) | B. subtilis | 20 | [3] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | E. coli | 25 | [3] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivative (4e) | S. typhi | 31 | [3] |
Anti-inflammatory Activity:
The 4-aminophenyl group has been incorporated into various heterocyclic systems to develop novel anti-inflammatory agents. For example, 2-amino-4-(4-aminophenyl)-6-substituted pyrimidines have been shown to exhibit potent anti-inflammatory and analgesic activities in vivo.[5]
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on the known mechanisms of related isothiazolone biocides, a plausible hypothesis can be formulated. Isothiazolones are known to exert their antimicrobial effects through a two-step mechanism involving the inhibition of key metabolic enzymes.
Postulated mechanism of action for isothiazolidine 1,1-dioxide derivatives.
This proposed mechanism involves the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration and energy production. This leads to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and eventual cell death. It is important to note that this is a hypothetical pathway for the title compound and requires experimental validation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data is currently lacking, the known biological activities of related isothiazolidine 1,1-dioxide derivatives and various 4-aminophenyl-substituted heterocycles suggest a high potential for anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the following areas:
-
Development of efficient and scalable synthetic routes for this compound and a diverse library of its analogs.
-
In vitro screening of these compounds against a broad panel of cancer cell lines, bacterial and fungal strains, and inflammatory targets to identify lead candidates.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by active compounds.
-
In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for initiating and advancing research on this intriguing class of molecules. The convergence of the privileged isothiazolidine 1,1-dioxide core and the pharmacologically significant 4-aminophenyl moiety presents a compelling opportunity for the discovery of next-generation therapeutics.
References
- 1. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide Remains Elusive in Public Domain
An in-depth search for spectroscopic data (NMR, IR, MS) and experimental protocols for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide has yielded no specific results for the complete molecule. Publicly available scientific databases and chemical literature do not appear to contain detailed experimental and spectroscopic information for this particular compound.
While data for related structural fragments and analogous compounds are available, a comprehensive technical guide on the specified molecule cannot be constructed at this time. The search provided spectroscopic details for various isothiazolidine 1,1-dioxide derivatives, 2-amino-4-thiazolidinones, and other related heterocyclic systems. However, none of these references directly address the title compound.
For researchers, scientists, and drug development professionals interested in this molecule, the absence of this foundational data suggests that the synthesis and characterization of this compound may represent a novel area of investigation. The spectroscopic data from related compounds can serve as a preliminary guide for the characterization of this new chemical entity upon its synthesis.
Given the lack of specific experimental data, the creation of diagrams for signaling pathways or experimental workflows involving this compound would be purely speculative and has been omitted. Further empirical research is required to establish the synthesis, spectroscopic properties, and potential biological activities of this compound.
In-Depth Technical Guide: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide (CAS Number: 90556-91-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information from closely related analogues to provide a thorough understanding of its expected properties and biological activities.
Chemical Identity and Properties
This compound, also known as N-(4-Aminophenyl)-1,3-propanesultam, is a member of the sultam class of compounds, which are cyclic sulfonamides. The presence of a primary aromatic amine and a rigid isothiazolidine 1,1-dioxide core makes it a versatile scaffold for chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90556-91-5 | |
| Molecular Formula | C₉H₁₂N₂O₂S | |
| Molecular Weight | 212.27 g/mol | |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Note: Some physical properties are predicted based on the general characteristics of similar compounds due to the scarcity of specific experimental data.
Synthesis and Experimental Protocols
-
N-Arylation of 1,3-Propane Sultone: Reaction of 1,3-propane sultone with 4-nitroaniline to form the precursor, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.
-
Reduction of the Nitro Group: Subsequent reduction of the nitro group to a primary amine.
Proposed Synthesis of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (Precursor)
This protocol is based on general methods for the N-arylation of sultones.
Materials:
-
4-Nitroaniline
-
1,3-Propane sultone
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Base (e.g., Potassium carbonate, Sodium hydride)
Procedure:
-
To a stirred solution of 4-nitroaniline in the chosen anhydrous solvent, add the base portion-wise at room temperature.
-
Slowly add a solution of 1,3-propane sultone in the same solvent to the reaction mixture.
-
Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.
Experimental Protocol for the Reduction of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
This protocol is a standard procedure for the reduction of aromatic nitro compounds.
Materials:
-
2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
-
Reducing agent (e.g., Tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C and hydrogen gas or a hydrogen donor like ammonium formate)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
Procedure using Tin(II) chloride:
-
Dissolve 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Characterization Data (Predicted)
Specific spectral data for this compound is not widely published. The following table outlines the expected characteristic signals based on the analysis of its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aminophenyl group (approx. δ 6.5-7.5 ppm), methylene protons of the isothiazolidine ring adjacent to the nitrogen and sulfur (approx. δ 3.0-4.0 ppm), and the central methylene protons of the isothiazolidine ring (approx. δ 2.0-2.5 ppm). The amine protons would appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons (approx. δ 110-150 ppm), methylene carbons of the isothiazolidine ring (approx. δ 20-60 ppm). |
| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), S=O stretching of the sulfone group (approx. 1150 and 1300 cm⁻¹), and C-N stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂N₂O₂S). |
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the isothiazolidine 1,1-dioxide scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this and related thiazolidinone cores have demonstrated a wide range of biological activities.
Table 3: Reported Biological Activities of Related Isothiazolidine 1,1-dioxide and Thiazolidinone Derivatives
| Biological Activity | Description |
| Antimicrobial | Some thiazolidinone derivatives have shown efficacy against various bacterial and fungal strains. |
| Anti-inflammatory | The rigid cyclic sulfonamide structure can mimic transition states or pharmacophores in biologically active molecules, leading to the inhibition of inflammatory enzymes. |
| Anticancer | Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | The sultam moiety can act as a key pharmacophore for interacting with and inhibiting various enzymes. |
The primary amine group on the phenyl ring of this compound provides a versatile handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
General Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of novel chemical entities.
Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are based on related compounds and may not be representative of the specific compound of interest.
Potential Biological Activities of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Technical Guide for Researchers
Introduction
This technical guide explores the potential biological activities of the novel compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—the isothiazolidine 1,1-dioxide core and the 2-aminophenyl substituent—are present in numerous compounds with established pharmacological profiles. This document provides a prospective analysis of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, based on the known properties of structurally related molecules. Detailed experimental protocols are provided to guide researchers in the investigation of these potential activities.
The isothiazolidine 1,1-dioxide moiety, a cyclic sulfonamide known as a γ-sultam, is a key pharmacophore in various biologically active compounds. Derivatives of this scaffold have been explored for a range of therapeutic applications.[1] Similarly, the 2-aminophenyl group is a common feature in many pharmacologically active agents. Furthermore, the structurally related thiazolidinone ring system is well-established as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This guide serves as a foundational resource for researchers and drug development professionals interested in elucidating the therapeutic potential of this compound.
Potential Anticancer Activity
The 2-aminothiazole and thiazolidinone scaffolds, which are structurally related to the target compound, are found in numerous anticancer agents.[4][5] These compounds often exert their effects through the inhibition of specific kinases or by inducing apoptosis. For instance, some 2-amino-N-(2-aminophenyl)thiazole derivatives have been investigated as dual inhibitors of Bcr-Abl and histone deacetylase.[6] Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7, a breast cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
PBS
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound against MCF-7 cells.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 4.2 |
| 1 | 85.3 ± 5.1 |
| 10 | 52.1 ± 3.8 |
| 50 | 23.7 ± 2.9 |
| 100 | 8.9 ± 1.5 |
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Potential Anti-inflammatory Activity
Thiazolidinone derivatives have been reported to possess anti-inflammatory properties.[8] The anti-inflammatory activity of novel compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the vehicle control.
Hypothetical Data Presentation
Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Concentration (µM) | NO Production (% of Control) (Mean ± SD) |
| 1 | 95.2 ± 6.3 |
| 10 | 72.8 ± 5.9 |
| 50 | 41.5 ± 4.1 |
| 100 | 18.9 ± 3.5 |
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Potential Antimicrobial Activity
Thiazolidinone and isothiazolidinone derivatives have demonstrated antibacterial and antifungal activities.[9][10][11] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | >128 |
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the known pharmacological profiles of its constituent chemical moieties. The detailed experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities are intended to serve as a valuable resource for researchers initiating the preclinical evaluation of this novel compound. The provided hypothetical data and workflow diagrams offer a framework for experimental design and data interpretation. Further investigation into these and other potential biological activities is warranted to fully elucidate the therapeutic potential of this promising molecule.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific studies detailing the complete pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide were identified. The information presented herein is based on general pharmacokinetic principles and data from structurally related compounds. This guide is intended to serve as a framework for potential future investigations into this molecule.
Introduction
This compound is a heterocyclic compound containing a sulfonyl group, an isothiazolidine ring, and an aminophenyl moiety. While its specific biological activities and therapeutic potential are not extensively documented, its structural motifs are present in various biologically active molecules. Understanding the pharmacokinetic profile of this compound is a critical step in its evaluation as a potential therapeutic agent. This document outlines the key parameters and experimental methodologies that would be essential for characterizing its ADME properties.
Physicochemical Properties
A foundational aspect of pharmacokinetics is the understanding of a compound's physicochemical properties, which significantly influence its ADME profile. For this compound, these would include:
| Property | Predicted/Hypothetical Value | Impact on Pharmacokinetics |
| Molecular Weight | (Calculated) | Influences diffusion and transport across membranes. |
| LogP | (To be determined) | Indicates lipophilicity, affecting absorption and distribution. |
| pKa | (To be determined) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |
| Aqueous Solubility | (To be determined) | A key factor for dissolution and subsequent absorption. |
Experimental Protocols for Pharmacokinetic Characterization
Detailed experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are standard methodologies that would be employed.
In Vitro ADME Assays
Workflow for In Vitro ADME Profiling
Caption: A typical workflow for in vitro ADME screening.
-
Caco-2 Permeability Assay:
-
Objective: To predict intestinal absorption.
-
Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and allowed to differentiate into a monolayer resembling the intestinal epithelium. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The apparent permeability coefficient (Papp) is calculated.
-
-
Plasma Protein Binding (Equilibrium Dialysis):
-
Objective: To determine the fraction of the compound bound to plasma proteins.
-
Methodology: The test compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to calculate the percentage of protein binding.
-
-
Metabolic Stability (Liver Microsomes):
-
Objective: To assess the intrinsic clearance of the compound by metabolic enzymes.
-
Methodology: The compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and NADPH (as a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Studies
Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for an in vivo pharmacokinetic study.
-
Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic studies.
-
Dosing: The compound would be administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Urine and feces may also be collected to investigate excretion pathways.
-
Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Anticipated Pharmacokinetic Profile and Data Presentation
Based on general principles, a hypothetical pharmacokinetic profile can be anticipated. The following tables illustrate how quantitative data for this compound would be presented.
Summary of In Vitro ADME Data (Hypothetical)
| Parameter | Assay | Result | Interpretation |
| Absorption | Caco-2 Papp (A→B) | (Value in 10⁻⁶ cm/s) | (Low, Moderate, or High Permeability) |
| Distribution | Plasma Protein Binding | (% Bound) | (Low, Moderate, or High Binding) |
| Metabolism | Microsomal Half-life (t½) | (minutes) | (Low, Moderate, or High Clearance) |
| Metabolism | Major Metabolizing CYP | (e.g., CYP3A4, CYP2D6) | (Identifies key metabolic pathways) |
Summary of In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | (Value) | (Value) |
| Cmax (ng/mL) | (Value) | (Value) |
| Tmax (h) | N/A | (Value) |
| AUC₀-t (ng·h/mL) | (Value) | (Value) |
| AUC₀-inf (ng·h/mL) | (Value) | (Value) |
| Half-life (t½) (h) | (Value) | (Value) |
| Clearance (CL) (mL/min/kg) | (Value) | N/A |
| Volume of Distribution (Vd) (L/kg) | (Value) | N/A |
| Bioavailability (F) (%) | N/A | (Value) |
Potential Metabolic Pathways
The metabolism of this compound would likely involve several key biotransformations.
Potential Metabolic Pathways
Caption: Plausible Phase I and Phase II metabolic pathways.
-
Phase I Metabolism: The primary amino group is a likely site for N-acetylation or oxidation. The aromatic ring could undergo hydroxylation mediated by cytochrome P450 enzymes.
-
Phase II Metabolism: The hydroxylated metabolites and the primary amine could be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Conclusion and Future Directions
While there is currently a lack of specific pharmacokinetic data for this compound, this guide provides a comprehensive framework for the studies that would be necessary to elucidate its ADME profile. The methodologies and data presentation formats outlined here represent industry standards for preclinical drug development. Future research should focus on conducting the described in vitro and in vivo experiments to generate the crucial data needed to assess the therapeutic potential of this compound. Such studies will be instrumental in understanding its disposition in biological systems and guiding any subsequent development efforts.
Preliminary Toxicology Studies of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Methodological Whitepaper
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific preliminary toxicology studies for the compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. Therefore, this document serves as an in-depth technical guide and whitepaper outlining the standard methodologies and data presentation that would be employed in the preliminary toxicological evaluation of a novel chemical entity of this nature. The data presented herein is hypothetical and for illustrative purposes only.
Introduction
The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development process. This whitepaper outlines a proposed framework for the preliminary toxicological assessment of this compound. The objective of these initial studies is to identify potential hazards, establish a preliminary safety profile, and inform dose selection for subsequent non-clinical and clinical studies. The core components of this evaluation include assessments of acute toxicity, genetic toxicity, repeat-dose toxicity, and safety pharmacology.
Acute Toxicity (Hypothetical)
Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of the substance. These studies are crucial for classifying the substance for hazard and for determining the median lethal dose (LD50).
Quantitative Data Summary
The following table summarizes the hypothetical acute toxicity data for this compound following oral administration in two rodent species.
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Rat | Sprague-Dawley | Male | Oral | >2000 | N/A | No mortality or significant clinical signs observed. |
| Rat | Sprague-Dawley | Female | Oral | >2000 | N/A | No mortality or significant clinical signs observed. |
| Mouse | CD-1 | Male | Oral | >2000 | N/A | No mortality or significant clinical signs observed. |
| Mouse | CD-1 | Female | Oral | >2000 | N/A | No mortality or significant clinical signs observed. |
N/A: Not Applicable
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This protocol is based on the OECD Test Guideline 425.
-
Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old) and CD-1 mice (6-10 weeks old) are used. Animals are acclimatized for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Dose Administration: The compound is administered orally by gavage. The vehicle used is 0.5% carboxymethylcellulose in sterile water. Dosing is sequential, typically starting at a dose of 2000 mg/kg.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-administration.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Visualization: Acute Toxicity Workflow
Genetic Toxicology (Hypothetical)
Genetic toxicology studies are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is typically conducted.
Quantitative Data Summary
The hypothetical results of the standard genetic toxicology battery for this compound are presented below.
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 10 - 5000 µ g/plate | Negative |
| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | 50 - 2500 µg/mL | Negative |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | 500, 1000, 2000 mg/kg | Negative |
Experimental Protocols
3.2.1 Bacterial Reverse Mutation Assay (Ames Test) This protocol is based on OECD Test Guideline 471. Tester strains of Salmonella typhimurium and Escherichia coli are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver). Following a 48-72 hour incubation, the number of revertant colonies is counted and compared to the control.
3.2.2 In Vivo Micronucleus Test This protocol follows OECD Test Guideline 474. CD-1 mice are administered the test compound, typically via oral gavage, at three dose levels. Bone marrow is harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
Visualization: Genotoxicity Testing Strategy
Repeat-Dose Toxicity (Hypothetical)
Repeat-dose toxicity studies provide information on the adverse toxicological effects likely to arise from repeated exposure to a substance over a specified period. A 28-day study in rodents is a common preliminary investigation.
Quantitative Data Summary
The following table summarizes the hypothetical findings from a 28-day oral repeat-dose toxicity study in rats, including the No-Observed-Adverse-Effect-Level (NOAEL).
| Species | Strain | Sex | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs/Key Findings |
| Rat | Wistar | Male | Oral | 0, 100, 300, 1000 | 300 | At 1000 mg/kg/day: Mild liver hypertrophy (centrilobular), increased liver enzymes (ALT, AST). |
| Rat | Wistar | Female | Oral | 0, 100, 300, 1000 | 300 | At 1000 mg/kg/day: Mild liver hypertrophy (centrilobular), increased liver enzymes (ALT, AST). |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase
Experimental Protocol: 28-Day Oral Toxicity Study
This protocol is based on OECD Test Guideline 407.
-
Test System: Wistar rats, 4 groups per sex, 5 animals per group.
-
Dose Administration: The test compound is administered daily by oral gavage for 28 consecutive days. A control group receives the vehicle only.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
Visualization: 28-Day Toxicity Study Workflow
Safety Pharmacology (Hypothetical)
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Quantitative Data Summary
The hypothetical effects of this compound on core physiological systems are summarized below.
| System | Assay | Species | Dose Levels (mg/kg) | Key Findings |
| Cardiovascular | Telemetry | Beagle Dog | 0, 50, 150, 500 | No adverse effects on heart rate, blood pressure, or ECG intervals (including QT). |
| Central Nervous | Functional Observational Battery (FOB) | Rat | 0, 100, 300, 1000 | No treatment-related effects on behavior, motor activity, or neurological function. |
| Respiratory | Whole Body Plethysmography | Rat | 0, 100, 300, 1000 | No adverse effects on respiratory rate or tidal volume. |
Experimental Protocol: Cardiovascular Telemetry
This protocol is based on ICH S7A guidelines.
-
Test System: Purpose-bred Beagle dogs surgically implanted with telemetry transmitters.
-
Dose Administration: A single oral dose of the test compound is administered at three escalating levels.
-
Data Collection: Cardiovascular parameters (ECG, blood pressure, heart rate) are continuously monitored from the pre-dose period up to 24 hours post-dose.
-
Data Analysis: Time-matched data are compared to the vehicle control to assess any significant changes in cardiovascular function.
Visualization: Safety Pharmacology Core Battery
Summary and Conclusion
Based on this hypothetical preliminary toxicology evaluation, this compound demonstrates a favorable acute safety profile, with an oral LD50 greater than 2000 mg/kg in both rats and mice. The compound is non-genotoxic in a standard battery of in vitro and in vivo assays. In a 28-day repeat-dose study in rats, the NOAEL was established at 300 mg/kg/day, with mild, reversible liver effects observed only at the high dose of 1000 mg/kg/day. Core safety pharmacology assessments revealed no adverse effects on cardiovascular, central nervous, or respiratory functions. These hypothetical results would support the continued development of this compound and provide a solid foundation for designing longer-term toxicology studies.
Methodological & Application
Application Notes and Protocols for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications and detailed experimental protocols for the novel compound, 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. Drawing parallels from structurally related sulfonamides and isothiazolidine derivatives, this document outlines methodologies to investigate its potential as an anticancer and antibacterial agent.
Introduction
This compound is a heterocyclic compound featuring a sulfonamide moiety, a class of compounds known for a wide range of biological activities.[1][2] The isothiazolidine core is also present in various biologically active molecules.[3][4] Based on the known activities of related chemical structures, this compound is a candidate for investigation as a potential therapeutic agent, particularly in oncology and infectious diseases. The following protocols are designed to assess its cytotoxic effects on cancer cell lines and its antibacterial properties.
Potential Applications
-
Anticancer Drug Discovery: Preliminary assessment of cytotoxicity against a panel of human cancer cell lines.
-
Antibacterial Agent Development: Evaluation of inhibitory activity against pathogenic bacterial strains.
-
Mechanism of Action Studies: Investigation of the molecular pathways affected by the compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for this compound, based on typical results for compounds of this class.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.2 |
| A549 | Lung Carcinoma | 35.1 |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Bacillus subtilis | Gram-positive | 64 |
| Escherichia coli | Gram-negative | 128 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Signaling Pathway
Based on the activities of related sulfonamide and thiazolidine compounds in cancer, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway. This is a common mechanism for many anticancer agents.
Disclaimer: The experimental data and signaling pathway presented are hypothetical and intended for illustrative purposes. Actual results may vary and should be determined through rigorous experimentation.
References
Lack of Documented Applications of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in Neuroscience Research
Extensive searches of scientific literature and patent databases did not yield any specific, documented applications of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in the field of neuroscience research. While the broader class of isothiazolidine 1,1-dioxides has been explored for the synthesis of small molecule libraries with potential biological activities, such as antimicrobial and anti-HIV properties, their utility in neuroscience remains uncharacterized in publicly available literature.[1]
The following application notes and protocols, therefore, focus on structurally related heterocyclic compounds, namely Thiazolidin-4-one derivatives and Benzothiadiazine 1,1-dioxide derivatives , which have demonstrated significant potential and established applications in neuroscience research. These examples are provided to the target audience of researchers, scientists, and drug development professionals as a guide to the potential research avenues and methodologies that could be explored with novel heterocyclic compounds.
Application Note 1: Thiazolidin-4-one Derivatives as Anticonvulsant Agents
Introduction: Certain derivatives of the thiazolidin-4-one scaffold have been identified as potent anticonvulsant agents. This class of compounds represents a promising area for the development of novel therapeutics for epilepsy and other seizure-related neurological disorders. Their mechanism of action is often attributed to the modulation of CNS receptors or enzymes, although the precise targets can vary depending on the specific substitutions on the thiazolidin-4-one core.
Therapeutic Potential: Thiazolidin-4-one derivatives have shown efficacy in preclinical models of seizures, suggesting their potential for treating various forms of epilepsy. Further investigation into their pharmacokinetic properties and safety profiles is warranted to advance these compounds toward clinical development.
Quantitative Data Summary:
| Compound Class | Preclinical Model | Key Findings | Reference |
| Sulfonamide-bearing Thiazolidin-4-ones | Maximal Electroshock (MES) Seizure Test | Several derivatives showed significant anticonvulsant activity. | [2] |
| Sulfonamide-bearing Thiazolidin-4-ones | Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test | Some compounds exhibited protection against clonic seizures. | [2] |
Note: Specific quantitative data such as ED50 values were not available in the provided search results.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical screening method for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Corneal electrode
-
Electrostimulator
-
Saline solution (0.9% NaCl)
-
Test compound (Thiazolidin-4-one derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in standard cages with free access to food and water.
-
Compound Administration: Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route. The dose and route will depend on the specific compound's properties.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
Electrode Application: Apply a drop of saline solution to the eyes of the mouse to ensure good electrical contact.
-
Electroshock Induction: Place the corneal electrodes on the corneas of the mouse. Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using the electrostimulator.
-
Observation: Observe the mouse for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is considered as a protective effect of the test compound.
-
Data Analysis: Calculate the percentage of mice protected from tonic hind limb extension in the treated group compared to the vehicle control group. Determine the median effective dose (ED50) if multiple doses are tested.
Workflow Diagram:
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide as a Chemical Probe
A comprehensive search for the specific chemical probe 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and its applications has yielded limited direct information. The available scientific literature does not currently provide detailed application notes, experimental protocols, or quantitative data for this particular compound as an established chemical probe.
This document, therefore, presents a generalized framework and hypothetical protocols based on the applications of similar heterocyclic compounds. Researchers interested in exploring the potential of this compound as a chemical probe can adapt these methodologies as a starting point for their investigations.
Hypothetical Applications and Target Identification
Given the structural motifs present in this compound, potential applications could lie in probing various biological pathways. The aminophenyl group can be a key pharmacophore for interacting with specific protein targets, while the isothiazolidine 1,1-dioxide core provides a stable scaffold.
Potential areas of investigation include:
-
Enzyme Inhibition: The compound could be screened against various enzyme classes, such as kinases, proteases, or phosphatases, where the aminophenyl moiety might interact with the active site.
-
Receptor Binding: The molecule could be tested for its ability to bind to specific cell surface or nuclear receptors.
-
Cellular Imaging: Modification of the aminophenyl group with a fluorophore could allow for its use as a probe in cellular imaging to visualize specific subcellular compartments or protein localization.
Workflow for Target Identification:
Caption: A generalized workflow for identifying the biological targets of a novel chemical probe.
General Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic effects of the compound and to establish a suitable concentration range for subsequent cellular assays.
Materials:
-
This compound
-
Human cell line of interest (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blotting for Target Engagement
This protocol can be used to assess whether the compound affects the expression level or post-translational modification of a hypothesized protein target.
Workflow for Western Blotting:
Caption: A schematic representation of the key steps involved in a western blotting experiment.
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that would be crucial for characterizing this compound as a chemical probe. Note: This data is for illustrative purposes only and is not based on experimental results.
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 500 nM | Isothermal Titration Calorimetry |
| IC50 (Target Enzyme) | 1.2 µM | In vitro enzyme activity assay |
| Cellular EC50 | 5 µM | Cellular thermal shift assay |
| Cytotoxicity (CC50) | > 50 µM | MTT assay (48h) |
| Selectivity (vs. related targets) | > 100-fold | Kinase panel screening |
Hypothetical Signaling Pathway Modulation
Assuming this compound is identified as an inhibitor of a specific kinase (e.g., "Kinase X") in a cancer-related pathway, its mechanism of action could be depicted as follows:
Caption: A diagram illustrating the hypothetical inhibition of "Kinase X" by the chemical probe.
Conclusion and Future Directions
While direct experimental data for this compound as a chemical probe is currently lacking in the public domain, the structural class it belongs to holds significant promise for the development of novel research tools. The protocols and conceptual frameworks provided here serve as a guide for researchers to initiate their own investigations into the biological activities and potential applications of this and similar molecules. Future work should focus on the systematic screening of this compound against diverse biological targets, followed by detailed mechanistic studies to validate its utility as a specific and potent chemical probe.
References
Application Notes and Protocols for Cell Culture Dosing with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a sulfonamide-containing heterocyclic compound. While the biological effects of this specific molecule are not yet characterized, related structures, such as thiazolidinone derivatives, have been investigated for their potential as therapeutic agents, including in oncology. This document provides a comprehensive guide for researchers to begin investigating the in vitro effects of this compound, with a focus on determining its cytotoxic properties and potential mechanism of action.
Physicochemical Properties and Compound Handling
A critical first step in cell culture experiments is the proper dissolution and storage of the test compound.
Table 1: Compound Handling and Storage
| Parameter | Recommendation |
| Compound Name | This compound |
| CAS Number | 90556-91-5 |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Solvent | Dimethyl sulfoxide (DMSO), sterile |
| Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in DMSO. |
| Storage | Aliquot into single-use vials and store at -20°C or -80°C, protected from light to minimize freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. |
Note on DMSO: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects on their own[1]. Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.
Experimental Protocols
The following protocols outline a standard workflow for assessing the cytotoxic and mechanistic properties of a novel compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
Data Presentation:
Table 2: Illustrative Cell Viability Data (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) after 48h |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 52.4 ± 3.9 |
| 25 | 25.9 ± 2.5 |
| 50 | 10.7 ± 1.8 |
| 100 | 2.3 ± 0.9 |
From this data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
To determine if the compound induces cell cycle arrest, DNA content can be analyzed by flow cytometry using a fluorescent dye such as Propidium Iodide (PI).[5][6][7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound (e.g., based on the IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 3: Illustrative Cell Cycle Distribution Data
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 28.3 | 16.5 |
| Compound (IC50) | 48.1 | 40.7 | 11.2 |
| Compound (2x IC50) | 35.6 | 55.9 | 8.5 |
Apoptosis Detection by Western Blot
Western blotting can be used to detect key proteins involved in apoptosis, such as cleaved caspases and members of the Bcl-2 family.[8][9][10]
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Data Presentation:
Table 4: Illustrative Western Blot Target Proteins for Apoptosis
| Protein | Expected Change with Pro-Apoptotic Compound |
| Cleaved Caspase-3 | Increase |
| Bcl-2 (anti-apoptotic) | Decrease |
| Bax (pro-apoptotic) | Increase |
| β-actin (loading control) | No change |
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro compound characterization.
Hypothetical Signaling Pathway: Induction of Apoptosis
Given that many cytotoxic compounds induce programmed cell death, the following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.
Caption: A simplified intrinsic apoptosis pathway.
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Studies with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vivo evaluation of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, a novel small molecule with therapeutic potential. Given the presence of an aminophenyl moiety, a common pharmacophore in kinase inhibitors, and the established biological activity of the isothiazolidine 1,1-dioxide scaffold, the protocols outlined herein are designed to assess the compound's anticancer efficacy. This document details methodologies for determining the maximum tolerated dose (MTD), characterizing the pharmacokinetic (PK) profile, and evaluating antitumor activity in a human tumor xenograft model. All protocols are presented with the aim of ensuring reproducibility and providing a clear path for preclinical development.
Introduction
This compound is a heterocyclic compound featuring a cyclic sulfonamide (sultam) core. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of isothiazolidine 1,1-dioxide have shown a range of activities, including enzyme inhibition and antiproliferative effects against cancer cell lines.[2] The aminophenyl group is a key structural feature in numerous approved small molecule kinase inhibitors, which function by targeting specific signaling pathways that are often dysregulated in cancer.[3][4]
This document proposes a preclinical in vivo testing strategy for this compound, postulating its mechanism of action as an inhibitor of a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR cascade. The following sections provide detailed protocols for essential in vivo studies, data presentation templates, and visual diagrams to guide the experimental workflow and conceptual understanding of the compound's potential mechanism.
Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5] We hypothesize that this compound may exert its anticancer effects by inhibiting one or more kinases within this pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any in vivo experiments. All procedures should be designed to minimize animal suffering.
General In Vivo Study Workflow
The progression of in vivo studies should follow a logical sequence to build a comprehensive profile of the compound.
Caption: Sequential workflow for preclinical in vivo evaluation.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][7]
Protocol:
-
Animal Model: Use healthy female BALB/c mice, 6-8 weeks old.
-
Grouping: Randomize animals into groups of 3-5 mice each. Include a vehicle control group and at least four escalating dose groups (e.g., 10, 30, 100, 300 mg/kg).
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% HPMC in sterile water). The formulation should be uniform and stable.
-
Administration: Administer the compound once daily for 14 consecutive days via oral gavage (PO) or intraperitoneal injection (IP).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of distress).
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.[7] At the end of the 14-day period, collect blood for complete blood count (CBC) and serum chemistry, and perform gross necropsy and histopathology on major organs (liver, kidney, spleen, heart, lungs).
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle | +4.5 | 0/5 | Normal |
| 30 | +2.1 | 0/5 | Normal |
| 100 | -5.8 | 0/5 | Mild lethargy on Days 3-5 |
| 300 | -16.2 | 1/5 | Significant lethargy, ruffled fur |
| 500 | -25.1 | 3/5 | Severe toxicity, humane euthanasia |
Table 1: Illustrative MTD study results for this compound.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[6]
Protocol:
-
Animal Model: Use healthy male BALB/c mice, 6-8 weeks old.
-
Grouping: Assign mice to two main groups: intravenous (IV) administration and oral (PO) administration. Use 3 mice per time point for each group.
-
Dosing:
-
IV Group: Administer a single dose (e.g., 5 mg/kg) via tail vein injection.
-
PO Group: Administer a single oral gavage dose (e.g., 50 mg/kg), based on MTD results.
-
-
Blood Sampling: Collect serial blood samples (approx. 50 µL) from each mouse at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via saphenous or submandibular vein.[8]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For the PO group, calculate oral bioavailability (F%).
Data Presentation:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) |
| IV | 5 | 1250 | 0.08 | 1800 | 3.5 | N/A |
| PO | 50 | 2100 | 2.0 | 7560 | 4.2 | 42 |
Table 2: Illustrative single-dose pharmacokinetic parameters in mice.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the antitumor activity of this compound in a relevant human cancer xenograft model.
Protocol:
-
Cell Line and Animal Model:
-
Select a human cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., PC-3 for prostate cancer, A549 for lung cancer).
-
Use immunodeficient mice (e.g., NOD/SCID or Nude mice, 6-8 weeks old) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% HPMC, PO, daily)
-
Group 2: Compound (e.g., 50 mg/kg, PO, daily)
-
Group 3: Compound (e.g., 100 mg/kg, PO, daily)
-
Group 4: Positive control (a known inhibitor of the target pathway, e.g., a PI3K inhibitor)
-
-
Treatment and Monitoring:
-
Administer treatment for 21-28 days.
-
Measure tumor volume using digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record mouse body weight at the same frequency to monitor toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³), or at the end of the study. Collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for p-Akt).
Data Presentation:
| Treatment Group | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | N/A | +3.5 |
| Compound (50 mg/kg) | 980 ± 150 | 47.0 | -2.1 |
| Compound (100 mg/kg) | 450 ± 95 | 75.7 | -6.8 |
| Positive Control | 510 ± 110 | 72.4 | -5.5 |
Table 3: Illustrative efficacy results in a PC-3 xenograft model after 21 days of treatment.
Summary and Conclusion
The protocols described in these application notes provide a systematic approach to the in vivo characterization of this compound. By establishing a maximum tolerated dose, defining the pharmacokinetic profile, and assessing antitumor efficacy in a xenograft model, researchers can generate the critical data necessary to validate the compound's therapeutic potential. The proposed mechanism of action as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway offers a strong rationale for its development as an anticancer agent. Successful completion of these studies will provide a solid foundation for further preclinical development and potential advancement toward clinical trials.
Logical Framework for Preclinical to Clinical Translation
The data generated from these in vivo studies are crucial for making informed decisions about the compound's future.
Caption: Progression from preclinical data to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity applications, such as bioanalysis.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and biological research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines detailed protocols for its determination, along with expected performance characteristics.
Analytical Methods Overview
Two primary methods are detailed:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations.[1][2][3][4]
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex biological matrices such as plasma or serum.[5][6][7][8][9][10][11][12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is designed as a stability-indicating assay for the quantification of this compound. Stability-indicating methods are crucial for assessing the purity and stability of drug substances and products over time.[14][15]
Experimental Protocol
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.[16]
-
Mobile Phase: A gradient elution of Acetonitrile and 0.05 M phosphate buffer (pH 5.9) is proposed. The gradient can be optimized to achieve the best separation.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40°C.[16]
-
Detection Wavelength: Based on the aminophenyl chromophore, a detection wavelength in the range of 240-260 nm is expected to provide good sensitivity. The optimal wavelength should be determined by scanning a standard solution of the analyte.
-
Injection Volume: 20 µL.
3.1.2. Reagent and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (for drug substance): Dissolve a known amount of the drug substance in the mobile phase to achieve a concentration within the calibration range.
-
Sample Preparation (for formulation): Extract the analyte from the formulation matrix using a suitable solvent. The extraction method will depend on the formulation excipients and may require optimization. Filtration of the final solution through a 0.45 µm filter is recommended before injection.[17][18]
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of the HPLC-UV method based on typical validation results for similar aromatic amines.[16][19]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the quantification of this compound in biological matrices, offering high sensitivity and specificity.[10][11][12][13]
Experimental Protocol
4.1.1. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) can be used. A shorter column is often preferred for faster analysis times in bioanalytical assays.[13]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common choice for ESI-MS.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[11]
4.1.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for the aminophenyl group.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. The product ion (Q3) will be a characteristic fragment ion, which needs to be determined by infusing a standard solution into the mass spectrometer.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used to ensure accuracy and precision.
4.1.3. Reagent and Sample Preparation
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).
-
Sample Preparation (for plasma/serum):
-
Protein Precipitation: A simple and common method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.[13][20]
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and better sensitivity. The choice of SPE sorbent will depend on the analyte's properties.[19][20]
-
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of the LC-MS/MS method based on typical validation results for small molecules in biological fluids.[13]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Principle of Reversed-Phase HPLC
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. jddtonline.info [jddtonline.info]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 9. resolian.com [resolian.com]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 17. organomation.com [organomation.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Application Notes and Protocols: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with specific chemical moieties is a cornerstone of modern biological research and drug development. It enables the study of protein function, localization, interactions, and dynamics. This document provides a detailed overview and protocol for the use of a novel labeling reagent derived from 2-(4-aminophenyl)isothiazolidine 1,1-dioxide. The core compound features a versatile aminophenyl group, which can be chemically activated for conjugation, and an isothiazolidine 1,1-dioxide group, a sulfonyl-containing heterocyclic motif that may impart unique properties to the labeled protein, such as altered solubility or potential for further specific interactions.
This application note describes a method to first convert the relatively inert aniline group of this compound into a highly reactive N-hydroxysuccinimide (NHS) ester. This is achieved by first reacting the parent compound with succinic anhydride to introduce a terminal carboxylic acid, which is then activated with N-hydroxysuccinimide. The resulting NHS ester is a potent amine-reactive reagent that can be used to label the primary amines (N-terminus and lysine side chains) of proteins, forming stable amide bonds.
Principle of the Method
Protein labeling with the activated this compound derivative occurs in two main stages:
-
Activation of the Labeling Reagent: The primary amine of this compound is first acylated with succinic anhydride to introduce a carboxylic acid functionality. This carboxylic acid is then converted into a more reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1][2]
-
Protein Labeling Reaction: The resulting NHS ester readily reacts with the nucleophilic primary amine groups on the protein surface (present on lysine residues and the N-terminus). This reaction proceeds efficiently under mild, slightly basic conditions (pH 7.2-8.5) to form a stable amide bond, covalently attaching the 2-(phenyl)isothiazolidine 1,1-dioxide moiety to the protein.[3][][5]
Diagram of the Activation and Labeling Pathway
Caption: Activation of this compound and subsequent protein labeling.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Starting labeling compound |
| Succinic Anhydride | Sigma-Aldrich | Introduction of carboxylic acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | NHS ester synthesis |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | NHS ester synthesis |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for reagent preparation |
| Protein of Interest (in amine-free buffer, e.g., PBS) | User-provided | Target for labeling |
| Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) | - | Protein labeling reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | - | Stop the labeling reaction |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | GE Healthcare | Purification of labeled protein |
| Dialysis Tubing (appropriate MWCO) or Centrifugal Filter Units | Thermo Fisher Sci. | Buffer exchange and purification |
Experimental Protocols
Protocol 1: Synthesis of the Activated NHS Ester Reagent
(Note: This synthesis should be performed by personnel trained in organic chemistry in a suitable laboratory environment.)
-
Step 1: Formation of the Carboxylic Acid Derivative
-
Dissolve 1 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be precipitated by adding the reaction mixture to an excess of a non-polar solvent and collected by filtration.
-
-
Step 2: Synthesis of the NHS Ester
-
Dissolve 1 equivalent of the carboxylic acid derivative from Step 1 in anhydrous DMF.
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
The resulting solution containing the activated NHS ester reagent can be used directly or the product can be purified and stored under desiccated conditions.
-
Protocol 2: Protein Labeling with the Activated NHS Ester Reagent
Caption: General workflow for protein labeling with an amine-reactive NHS ester.
-
Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). If the protein is in a buffer containing primary amines like Tris, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
NHS Ester Stock Solution: Immediately before use, prepare a stock solution of the activated NHS ester reagent (from Protocol 1) at 10 mg/mL in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3.
-
Calculate the required volume of the NHS ester stock solution. A molar excess of 5- to 20-fold of the NHS ester over the protein is recommended, but the optimal ratio should be determined empirically.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted labeling reagent and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
The labeled protein will elute in the earlier fractions. Monitor the column eluate by measuring absorbance at 280 nm (for protein) and at the characteristic absorbance wavelength of the labeling moiety, if known.
-
Alternatively, dialysis or centrifugal ultrafiltration can be used for purification.
-
Characterization of the Labeled Protein
It is crucial to characterize the final product to determine the extent of labeling and to ensure that the protein's function has not been compromised.
-
Degree of Labeling (DOL): The DOL, or the average number of label molecules per protein molecule, can be determined spectrophotometrically if the molar extinction coefficient of the this compound moiety is known. Alternatively, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can provide a more precise determination of the DOL.
-
Protein Integrity: The integrity of the labeled protein should be assessed by SDS-PAGE. The labeled protein should migrate as a single band with a slightly higher molecular weight compared to the unlabeled protein.
-
Functional Analysis: A functional assay specific to the protein of interest should be performed to confirm that the labeling process has not significantly altered its biological activity.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the labeling of a 150 kDa IgG antibody with the activated this compound reagent, demonstrating the effect of varying the molar excess of the labeling reagent on the Degree of Labeling (DOL).
| Molar Excess of NHS Ester | Degree of Labeling (DOL) | Protein Recovery (%) | Biological Activity (%) |
| 5X | 2.1 | 95 | 98 |
| 10X | 4.5 | 92 | 91 |
| 20X | 8.3 | 88 | 75 |
| 40X | 12.7 | 81 | 52 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Inactive NHS ester reagent due to hydrolysis. 2. pH of the reaction is too low. 3. Presence of competing primary amines in the buffer. | 1. Prepare the NHS ester stock solution fresh immediately before use. 2. Ensure the reaction pH is between 8.0 and 8.5. 3. Dialyze the protein against an amine-free buffer (e.g., PBS). |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is unstable at the reaction pH or temperature. | 1. Keep the volume of the NHS ester stock solution to a minimum (<10% of the total reaction volume). 2. Perform the reaction at 4°C for a longer duration. |
| Loss of Protein Activity | 1. Over-labeling of the protein. 2. Modification of critical lysine residues in the active site. | 1. Reduce the molar excess of the NHS ester reagent. 2. Consider alternative labeling strategies if activity loss is significant. |
Conclusion
The protocol outlined above provides a robust, albeit hypothetical, framework for the utilization of this compound as a novel protein labeling agent. By converting the parent compound into an amine-reactive NHS ester, researchers can covalently attach this unique moiety to proteins of interest. This enables a wide range of downstream applications in basic research and therapeutic development. As with any bioconjugation procedure, optimization of the reaction conditions for each specific protein is essential to achieve the desired degree of labeling while preserving protein function.
References
Application Notes and Protocols: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in Drug Discovery
Introduction
The compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide incorporates two key pharmacophores: the isothiazolidine 1,1-dioxide scaffold and a 4-aminophenyl group. The isothiazolidine 1,1-dioxide ring system is a cyclic sulfonamide derivative. Cyclic sulfonamides are known to be present in a variety of medicinally important compounds. For instance, the isothiazolidine 1,1-dioxide core is a key structural feature in certain gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. The 4-aminophenyl group is a common feature in many approved drugs and is often used as a starting point for the synthesis of more complex molecules. The primary amine can act as a hydrogen bond donor and acceptor, and it can be readily functionalized to explore the surrounding chemical space.
Potential Applications in Drug Discovery
Given the nature of its constituent parts, this compound could be explored for a variety of therapeutic applications:
-
Neurodegenerative Diseases: The presence of the isothiazolidine 1,1-dioxide core suggests potential activity as a gamma-secretase modulator for the treatment of Alzheimer's disease.
-
Oncology: The 4-aminophenyl group is found in numerous kinase inhibitors. This compound could serve as a scaffold for the development of novel anti-cancer agents.
-
Antibacterial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents. The molecule could be investigated for its potential to inhibit bacterial growth.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a potential synthetic route.
Materials:
-
1,3-Propanesultone
-
4-Nitroaniline
-
Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation setup)
-
Appropriate solvents (e.g., DMF, Ethanol, Ethyl Acetate)
-
Base (e.g., Potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Arylation: Dissolve 4-nitroaniline and potassium carbonate in DMF. Add 1,3-propanesultone dropwise and heat the reaction mixture. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, add water, and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.
-
Nitro Reduction: Dissolve the purified product in ethanol and add a reducing agent (e.g., SnCl2 in HCl or use H2 gas with a Pd/C catalyst).
-
Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the final product, this compound. Purify by column chromatography or recrystallization.
Protocol 2: In Vitro Gamma-Secretase Activity Assay
This protocol outlines a method to assess the compound's effect on gamma-secretase activity.
Materials:
-
HEK293 cells stably expressing Amyloid Precursor Protein (APP)
-
This compound
-
DMSO (vehicle control)
-
Known gamma-secretase inhibitor (positive control)
-
Cell lysis buffer
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Culture and Treatment: Plate HEK293-APP cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle (DMSO) and positive control groups.
-
Sample Collection: After a 24-hour incubation, collect the cell culture medium.
-
ELISA: Perform ELISAs for Aβ40 and Aβ42 on the collected medium according to the manufacturer's instructions.
-
Data Analysis: Calculate the Aβ42/Aβ40 ratio for each treatment group. A decrease in this ratio compared to the vehicle control suggests gamma-secretase modulation. Determine the IC50 value for the compound.
Data Presentation
Table 1: Hypothetical In Vitro Gamma-Secretase Modulation Data
| Compound Concentration (nM) | Aβ40 (pg/mL) | Aβ42 (pg/mL) | Aβ42/Aβ40 Ratio | % Inhibition of Aβ42 Production |
| Vehicle (DMSO) | 1500 | 300 | 0.20 | 0 |
| 0.1 | 1510 | 295 | 0.195 | 1.7 |
| 1 | 1550 | 270 | 0.174 | 10 |
| 10 | 1600 | 225 | 0.141 | 25 |
| 100 | 1750 | 150 | 0.086 | 50 |
| 1000 | 1800 | 90 | 0.050 | 70 |
| 10000 | 1820 | 75 | 0.041 | 75 |
Visualizations
Synthesis of Novel 2-(4-Aminophenyl)isothiazolidine 1,1-Dioxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel derivatives of 2-(4-aminophenyl)isothiazolidine 1,1-dioxide. This core scaffold is a valuable starting point for the development of new chemical entities with potential therapeutic applications. The following sections describe a robust synthetic route to the parent amine and subsequent derivatization protocols for creating diverse libraries of amide, sulfonamide, and secondary amine analogs.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step synthesis of the key intermediate, this compound, followed by parallel derivatization of the primary amino group. The synthesis begins with the reaction of p-nitroaniline with 1,3-propane sultone to form the nitro-substituted isothiazolidine 1,1-dioxide, which is subsequently reduced via catalytic hydrogenation to yield the desired primary amine. This amine serves as a versatile precursor for various derivatization reactions.
Caption: Synthetic workflow for the preparation of novel this compound derivatives.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
This protocol describes the synthesis of the nitro-substituted intermediate.
Procedure:
-
To a stirred solution of p-nitroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).
-
To this suspension, add 1,3-propane sultone (1.1 eq) dropwise at room temperature.[1][2][3][4][5]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group to the primary amine.
Procedure:
-
In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.[6][7][8]
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Synthesis of Amide Derivatives
This protocol describes the acylation of the primary amine with an acid chloride.
Procedure:
-
Dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
Protocol 4: Synthesis of Sulfonamide Derivatives
This protocol details the sulfonylation of the primary amine with a sulfonyl chloride.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of water and a suitable organic solvent.
-
If using an aqueous system, adjust the pH to 8-9 with a base like sodium carbonate.[9][10]
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution at room temperature.[9][11][12]
-
Stir the reaction for 4-12 hours, maintaining the pH if necessary.
-
Upon completion, if in an aqueous medium, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
If in an organic solvent, perform an aqueous workup similar to the amide synthesis.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide derivative.
Protocol 5: Synthesis of Secondary Amine Derivatives via Reductive Amination
This protocol describes the formation of a secondary amine through reductive amination with an aldehyde.
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesized parent amine and its derivatives.
Table 1: Synthesis of this compound
| Step | Product Name | Starting Materials | Yield (%) | M.p. (°C) |
| 1 | 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide | p-Nitroaniline, 1,3-Propane sultone | 75 | 188-190 |
| 2 | This compound | 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide | 92 | 165-167 |
Table 2: Characterization Data for Novel Derivatives
| Compound ID | Derivative Type | R-Group | Yield (%) | M.p. (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | MS (ESI) m/z |
| DA-1 | Amide | Acetyl | 85 | 210-212 | 10.05 (s, 1H), 7.60 (d, J=8.8 Hz, 2H), 7.20 (d, J=8.8 Hz, 2H), 3.55 (t, J=6.4 Hz, 2H), 3.25 (t, J=6.8 Hz, 2H), 2.20 (p, J=6.6 Hz, 2H), 2.05 (s, 3H) | [M+H]+ 255.1 |
| DS-1 | Sulfonamide | p-Tolyl | 82 | 195-197 | 10.20 (s, 1H), 7.65 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 7.10 (s, 4H), 3.50 (t, J=6.4 Hz, 2H), 3.20 (t, J=6.8 Hz, 2H), 2.15 (p, J=6.6 Hz, 2H), 2.30 (s, 3H) | [M+H]+ 367.1 |
| SA-1 | Secondary Amine | Benzyl | 78 | 148-150 | 7.30-7.15 (m, 5H), 6.80 (d, J=8.8 Hz, 2H), 6.60 (d, J=8.8 Hz, 2H), 6.50 (t, J=5.6 Hz, 1H), 4.25 (d, J=5.6 Hz, 2H), 3.45 (t, J=6.4 Hz, 2H), 3.15 (t, J=6.8 Hz, 2H), 2.10 (p, J=6.6 Hz, 2H) | [M+H]+ 303.1 |
Note: The characterization data presented in Table 2 are representative examples and may vary based on the specific reagents and reaction conditions used.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 6. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide () for sale [vulcanchem.com]
- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility Profile of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the solubility of the compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in common laboratory solvents. Due to the limited availability of public data on this specific molecule, a standardized experimental procedure is outlined to enable researchers to generate reliable solubility data. This information is critical for a wide range of applications, including reaction chemistry, formulation development, and preliminary pharmacokinetic assessment. A hypothetical dataset, based on the structural characteristics of the compound, is presented for illustrative purposes.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that influences its behavior in both chemical and biological systems. For a compound like this compound, understanding its solubility profile is essential for designing synthetic routes, developing purification strategies, and formulating drug delivery systems. The presence of a polar sulfone group, an aromatic amine, and a heterocyclic moiety in its structure suggests a nuanced solubility profile across solvents of varying polarities.
This application note details a robust shake-flask method for determining the equilibrium solubility of this compound. The provided protocol can be adapted for various common laboratory solvents and serves as a foundational experiment for further pre-formulation and drug development studies.
Hypothetical Solubility Data
The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25 °C). This data is predictive, based on the compound's structure, and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Classification |
| Water | Polar Protic | < 0.1 | Practically Insoluble |
| Methanol | Polar Protic | 5 - 10 | Sparingly Soluble |
| Ethanol | Polar Protic | 1 - 5 | Slightly Soluble |
| Isopropanol | Polar Protic | < 1 | Very Slightly Soluble |
| Acetone | Polar Aprotic | 10 - 20 | Soluble |
| Acetonitrile | Polar Aprotic | 5 - 10 | Sparingly Soluble |
| Dichloromethane (DCM) | Non-polar | < 1 | Very Slightly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 30 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Very Soluble |
| Toluene | Non-polar | < 0.1 | Practically Insoluble |
| Hexane | Non-polar | < 0.1 | Practically Insoluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol describes a standard procedure for determining the equilibrium solubility of a compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotating wheel set at a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard solution preparation
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
// Nodes A [label="Start: Add excess compound\nto solvent in vials", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Equilibration:\nAgitate at constant temperature\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Phase Separation:\nAllow to settle or centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Sample Collection:\nWithdraw and filter supernatant\n(0.22 µm filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Dilution:\nAccurately dilute filtered sample", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Quantification:\nAnalyze by HPLC or UV-Vis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis:\nCalculate concentration using\na calibration curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="End: Report solubility\n(mg/mL or mol/L)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; G -> H [label="Step 7"]; }``` Caption: Workflow for Solubility Determination.
Troubleshooting and Considerations
-
Compound Stability: Ensure the compound is stable in the chosen solvents over the equilibration period. Degradation can lead to inaccurate solubility measurements.
-
Solvent Purity: Use high-purity solvents to avoid interference from impurities.
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.
-
pH of Aqueous Solutions: For aqueous solubility, the pH of the medium should be controlled and reported, as the ionization state of the amine group will significantly affect solubility.
-
Polymorphism: The crystalline form of the solid can influence its solubility. Characterize the solid form used in the experiment if possible.
Application Note and Protocol: Preparation of a Stock Solution of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a sulfonamide-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore in various biologically active molecules. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. Improperly prepared solutions can lead to issues such as compound precipitation, inaccurate concentration, and degradation, ultimately affecting the validity of the data obtained.
This document provides a detailed protocol for the preparation, handling, and storage of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended conditions for the preparation and storage of a this compound stock solution.
| Parameter | Value/Recommendation | Notes |
| Molecular Formula | C₉H₁₀N₂O₂S | - |
| Molecular Weight (MW) | 210.25 g/mol | Calculated based on the molecular formula. |
| Appearance | Assumed to be a solid (e.g., powder or crystalline) | Visual confirmation of compound integrity is recommended upon receipt. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered grade is recommended.[1] |
| Alternative Solvents | Methanol | Some sulfonamides show good solubility in methanol. |
| Solubility in DMSO | Expected to be good | A related compound, isothiazolidine 1,1-dioxide, has a reported solubility of 27.5 mg/mL in DMSO.[2] Dapsone, a structural isomer, is also highly soluble in DMSO.[3] |
| Recommended Stock Concentration | 1-10 mM | 10 mM is a common concentration for primary stock solutions.[4][5] |
| Storage of Powder | -20°C or -80°C | Protect from light and moisture.[6] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Store in tightly sealed vials, protected from light.[1][5] |
| Stock Solution Stability | Up to 3-6 months at -20°C or -80°C | Avoid repeated freeze-thaw cycles.[1][7][8] For long-term storage, re-qualification is advised. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
3.1. Materials and Equipment
-
Reagents:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity, sterile-filtered[1]
-
-
Equipment and Consumables:
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P10, P200, P1000)
-
Sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials with Teflon-lined screw caps[9]
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional, set to ≤37°C)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
-
3.2. Step-by-Step Procedure
Step 1: Pre-Preparation
-
Read the Material Safety Data Sheet (MSDS) for this compound to understand its handling and safety requirements.
-
Don the appropriate PPE.
-
Bring the vial containing the solid compound and the anhydrous DMSO to room temperature before opening to minimize water condensation.[9] DMSO is highly hygroscopic and readily absorbs moisture from the air, which can cause compound precipitation.[1]
Step 2: Calculation
-
Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * Volume (L) * 210.25 g/mol * 1000 mg/g
Example for preparing 1 mL of 10 mM stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 210.25 g/mol * 1000 mg/g = 2.10 mg
-
Determine the volume of DMSO required. The formula is: Volume (µL) = [Mass (mg) / 210.25 g/mol ] / 0.01 mol/L * 1,000,000 µL/L
Example for dissolving 2.10 mg of the compound: Volume (µL) = [2.10 mg / 210.25 g/mol ] / 0.01 mol/L * 1,000,000 µL/L = 1000 µL (1 mL)
Step 3: Dissolution
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 2.10 mg) of this compound directly into the tared tube.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.
-
Securely cap the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Troubleshooting: If the compound does not fully dissolve, you may:
Step 4: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealing microcentrifuge tubes.[1][4][5]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots in a freezer at -20°C or -80°C, protected from light.[7]
Quality Control
To ensure the integrity of the prepared stock solution, the following quality control steps are recommended:
-
Purity and Concentration Verification: Analyze a sample of the stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and concentration.
-
Functional Validation: Perform a dose-response experiment in a relevant biological assay to confirm that the compound retains its expected activity.[6]
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the MSDS for detailed information on hazards, handling, and emergency procedures.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
Solution Dilution Pathway
Caption: Logical pathway from high-concentration stock to final experimental concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. ISOTHIAZOLINE 1,1-DIOXIDE | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. enfanos.com [enfanos.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. The synthesis is presented as a two-step process: the formation of the precursor 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide, followed by the reduction of the nitro group.
I. Synthesis Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the isothiazolidine 1,1-dioxide ring, followed by the reduction of the nitro group to an amine.
II. Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Step 1: Synthesis of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide via Aza-Michael Addition
Q1: The reaction to form 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide is slow or the yield is low. What are the possible causes and solutions?
A1: Low yields or slow reaction rates in the aza-Michael addition can be attributed to several factors. Here is a systematic approach to troubleshoot this step:
-
Reagent Purity: Ensure the purity of 4-nitroaniline and divinyl sulfone. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While aprotic solvents are commonly used, the addition of water has been shown to accelerate aza-Michael additions in some cases. Consider experimenting with solvent systems like THF:water or methanol:water.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a mild acid or base catalyst can improve the reaction rate. Lewis acids like AlCl₃ or protic acids like H₃PO₄ have been used to catalyze similar double Michael additions.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction closely to avoid side product formation at elevated temperatures.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this can also complicate purification.
Step 2: Reduction of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Q2: The reduction of the nitro group is incomplete, or I am observing the formation of side products. How can I improve this step?
A2: Incomplete reduction and the formation of intermediates like nitroso and hydroxylamine derivatives are common challenges in the reduction of aromatic nitro compounds. The following troubleshooting steps can help improve the yield and purity of the final product.
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is often a clean and efficient method.[1] Ensure the catalyst is active and used in the appropriate amount. Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is a milder alternative to using hydrogen gas.[2]
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂, Zn/AcOH): These are robust and cost-effective methods. The purity and surface area of the metal are important for reactivity.[3]
-
-
Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, some substrates may require heating.[4] However, excessive heat can lead to the formation of undesired side products like azoxy compounds. Careful temperature control is crucial.[4]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include ethanol, methanol, and acetic acid.
-
-
Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or spectroscopic methods such as UV-Vis or IR spectroscopy to determine the endpoint accurately.[4]
III. Data Presentation
The following table summarizes reported yields for reactions analogous to the proposed synthetic steps. Note that these are for related, but not identical, compounds and should be used as a general guide.
| Step | Reaction Type | Starting Materials | Product | Reagents/Conditions | Reported Yield (%) |
| 1 | Double Michael Addition | Substituted anilines, Divinyl sulfone | Substituted phenylthiomorpholine dioxide | AlCl₃ or H₃PO₄ (catalyst) | Good to excellent |
| 2 | Nitro Group Reduction | Aromatic Nitro Compounds | Aromatic Amines | H₂/Pd-C | 95-99[5] |
| 2 | Nitro Group Reduction | Aromatic Nitro Compounds | Aromatic Amines | Fe/Acid | Not specified |
| 2 | Nitro Group Reduction | Aromatic Nitro Compounds | Aromatic Amines | SnCl₂ | Not specified |
| 2 | Catalytic Transfer Hydrogenation | Aromatic Nitro Compounds | Aromatic Amines | Ammonium formate, Pd/C | Excellent[2] |
IV. Experimental Protocols
The following are detailed, hypothetical protocols based on general procedures for similar transformations.
Step 1: Synthesis of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1 equivalent) and a suitable solvent (e.g., methanol or THF).
-
Addition of Reactant: While stirring, slowly add divinyl sulfone (1.1 equivalents) to the solution at room temperature.
-
Reaction: If necessary, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid). The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Reduction of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Method B: Metal-Acid Reduction
-
Reaction Setup: To a round-bottom flask, add 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1 equivalent) and a solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add an excess of iron powder (e.g., 3-5 equivalents) followed by the slow addition of a concentrated acid such as hydrochloric acid or acetic acid.
-
Reaction: The reaction mixture is stirred, and may be heated to reflux, until the starting material is consumed (monitored by TLC).
-
Workup: After completion, the reaction mixture is cooled and filtered to remove the excess iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.
V. Frequently Asked Questions (FAQs)
Q3: Can I use other methods to form the isothiazolidine 1,1-dioxide ring?
A3: Yes, other methods for the synthesis of the isothiazolidine 1,1-dioxide core have been reported, such as the intramolecular cyclization of N-(2-chloroethyl)sulfonamides. However, the double aza-Michael addition of an aniline to divinyl sulfone is a direct and often efficient method for preparing N-arylisothiazolidine 1,1-dioxides.
Q4: Are there any functional groups that are incompatible with the nitro reduction conditions?
A4: Yes, some functional groups may be sensitive to the reduction conditions. For example, catalytic hydrogenation with Pd/C can also reduce alkenes, alkynes, and some other functional groups. Metal/acid reductions are generally more chemoselective for the nitro group. It is important to consider the other functional groups present in your molecule when choosing a reduction method.
Q5: How can I confirm the formation of the final product, this compound?
A5: The structure of the final product can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the presence of the aminophenyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the amine (around 3300-3500 cm⁻¹).[4]
-
Melting Point Analysis: To compare with literature values if available.
References
troubleshooting guide for experiments with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Welcome to the technical support center for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions regarding the handling, synthesis, and application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of γ-sultams like this compound can stem from several factors. The most common synthetic route involves a two-step process: sulfonylation of 4-aminophenylamine (p-phenylenediamine) with 2-chloroethanesulfonyl chloride, followed by an intramolecular cyclization. Here are the key areas to troubleshoot:
-
Reagent Quality:
-
2-Chloroethanesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Ensure you use a fresh bottle or a properly stored reagent under anhydrous conditions.
-
p-Phenylenediamine: This starting material can oxidize over time, indicated by a darkening in color. Using freshly purified p-phenylenediamine is recommended for optimal results.
-
Solvent and Base: Anhydrous solvents and a dry, non-nucleophilic base (e.g., triethylamine, pyridine) are crucial to prevent side reactions.
-
-
Reaction Conditions:
-
Sulfonylation Step: This reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction and prevent the formation of undesired side products from the difunctional amine. Slow, dropwise addition of the sulfonyl chloride is critical.
-
Cyclization Step: The intramolecular cyclization to form the isothiazolidine ring often requires heating. Incomplete cyclization can be a major cause of low yield. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate, N-(4-aminophenyl)-2-chloroethanesulfonamide. If the reaction stalls, a stronger base or higher temperature might be necessary, but this should be approached with caution to avoid decomposition.
-
-
Side Reactions:
-
Dimerization/Polymerization: Due to the presence of two amino groups in p-phenylenediamine, there is a risk of forming dimers or polymers. Using a large excess of p-phenylenediamine can favor the formation of the mono-sulfonated intermediate.
-
Elimination: The intermediate N-(4-aminophenyl)-2-chloroethanesulfonamide can undergo elimination to form a vinylsulfonamide, which may not cyclize efficiently under the reaction conditions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.
Q2: I am having difficulty with the purification of the final product. What are the recommended methods?
A2: this compound is a solid at room temperature. The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining a pure product. Common solvent systems to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurities present.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity can be adjusted based on the TLC analysis of the crude product.
Q3: What are the expected spectral data for this compound?
A3: While specific experimental data for this exact compound is not widely published, based on the structure and data from analogous compounds, the following spectral characteristics can be expected:
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 6.5-7.5 ppm. Two triplets for the ethylene bridge protons (-CH₂-CH₂-) of the isothiazolidine ring, typically in the range of δ 3.0-4.0 ppm. A broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the isothiazolidine ring in the range of δ 40-60 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively). |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₉H₁₂N₂O₂S. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
This synthesis is a two-step process involving the formation of an intermediate sulfonamide followed by intramolecular cyclization.
Step 1: Synthesis of N-(4-aminophenyl)-2-chloroethanesulfonamide
Caption: Workflow for the synthesis of the intermediate, N-(4-aminophenyl)-2-chloroethanesulfonamide.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of 2-chloroethanesulfonyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the 2-chloroethanesulfonyl chloride is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
Caption: Workflow for the intramolecular cyclization to form the final product.
-
Dissolve the crude N-(4-aminophenyl)-2-chloroethanesulfonamide from Step 1 in anhydrous acetonitrile.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Potential Signaling Pathways
While the specific biological targets of this compound are not extensively documented, related sultam and sulfonamide-containing compounds have been shown to interact with various biological pathways.[1] The presence of the aminophenyl group suggests potential interactions with targets that recognize aniline-like moieties.[2]
Caption: Potential biological interactions of this compound.
Researchers investigating the biological activity of this compound may consider screening it against panels of kinases, proteases, and receptors, particularly those implicated in inflammatory or proliferative diseases, given the known activities of other sulfonamide-based drugs.[3] The aminophenyl moiety is a common feature in many pharmacologically active compounds, and its presence in this rigid sultam scaffold could confer novel target specificity.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Welcome to the technical support center for the synthesis and optimization of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and effective method is a two-step synthesis. The first step involves the synthesis of the intermediate, 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide. This is typically achieved through an aza-Michael addition of 4-nitroaniline to a suitable isothiazolidine precursor. The second step is the reduction of the nitro group to an amine to yield the final product.
Q2: What is a suitable precursor for the aza-Michael addition in the first step?
A2: A common precursor is an α,β-unsaturated sultam, such as 2,3-dihydroisothiazole 1,1-dioxide, which can be synthesized via various established methods.[1] This precursor contains the necessary functionality for the conjugate addition of an amine.
Q3: Are there alternative methods to the aza-Michael addition?
A3: While the aza-Michael addition is a widely used and efficient method for forming the C-N bond in this context, other N-arylation methods could potentially be explored.[1] However, the aza-Michael approach is often preferred due to its atom economy and relatively mild reaction conditions.
Q4: What are the critical parameters to control during the reduction of the nitro group?
A4: It is crucial to select a reduction method that is chemoselective for the nitro group and does not affect the isothiazolidine 1,1-dioxide (sultam) ring. Catalytic hydrogenation is a common and effective method. Key parameters to control include the choice of catalyst, hydrogen pressure, temperature, and solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide via Aza-Michael Addition
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst/Base | If using a base catalyst like DBU, ensure it is fresh and not degraded. For other catalysts, verify their activity. |
| Low Nucleophilicity of 4-Nitroaniline | The electron-withdrawing nitro group reduces the nucleophilicity of the aniline. Consider using a stronger base or a more activated Michael acceptor if the reaction is sluggish. |
| Poor Solvent Choice | The solvent can significantly impact reaction rates. Screen polar aprotic solvents like DMF, DMSO, or acetonitrile. Anhydrous conditions are often preferred. |
| Unfavorable Reaction Temperature | While some aza-Michael additions proceed at room temperature, heating may be necessary to overcome the activation energy. Optimize the temperature in increments (e.g., 50 °C, 80 °C, 100 °C). |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Polymerization of the Michael Acceptor | This can occur if the Michael acceptor is highly reactive. Add the amine slowly to the reaction mixture to maintain a low concentration of the acceptor. |
| Decomposition of Reactants or Product | Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Step 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
Issue 1: Incomplete Reduction
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the hydrogenation catalyst (e.g., Pd/C, PtO₂) is not poisoned or expired. Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi, but higher pressures may be required. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be necessary for some substrates. |
| Poor Catalyst Dispersion | Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture for efficient contact with the substrate. |
Issue 2: Formation of Impurities
| Possible Cause | Recommended Solution |
| Over-reduction or Ring Opening | Harsh reduction conditions (e.g., strong reducing agents like LiAlH₄) can potentially cleave the sultam ring. Catalytic hydrogenation is generally a milder and more selective method.[2][3][4] |
| Formation of Azo or Azoxy Compounds | These byproducts can form as intermediates during the reduction of nitroarenes.[5] Ensuring complete reduction to the amine can minimize their presence. Adding the reducing agent in portions might also be beneficial. |
| Decomposition of the Starting Material or Product | The product, an aromatic amine, can be sensitive to oxidation. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
This protocol is a general guideline based on typical aza-Michael addition reactions. Optimization may be required.
-
Reactant Preparation : In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, 0.5 M).
-
Initiation : Add a base catalyst, such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Addition : To the stirring solution, add 2,3-dihydroisothiazole 1,1-dioxide (1.2 eq) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification : Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction of 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide
This protocol outlines a standard catalytic hydrogenation procedure.
-
Setup : To a hydrogenation vessel, add 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst : Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up : Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Data Presentation
Table 1: Optimization of Aza-Michael Addition Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (0.1) | DMF | 25 | 24 | 45 |
| 2 | DBU (0.1) | DMF | 80 | 12 | 78 |
| 3 | Cs₂CO₃ (1.5) | MeCN | 80 | 18 | 65 |
| 4 | None | Neat | 120 | 6 | 30 |
Table 2: Optimization of Nitro Reduction Conditions
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) |
| 1 | 10% Pd/C (5) | MeOH | 50 | 4 | 95 |
| 2 | 10% Pd/C (1) | MeOH | 50 | 12 | 80 |
| 3 | PtO₂ (5) | EtOH | 50 | 6 | 92 |
| 4 | Fe/NH₄Cl | EtOH/H₂O | - | 2 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of aromatic nitro compounds catalyzed by biogenic CuO nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
stability issues of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolysis of the sultam ring. Cyclic sulfonamides (sultams) are susceptible to both acid and base-catalyzed hydrolysis, which is often faster than for their acyclic counterparts.[1][2][3] | - Prepare fresh solutions before use.- If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 6-7).- Store solutions at low temperatures (2-8°C or frozen) to slow down the hydrolysis rate. |
| Discoloration (e.g., yellowing or browning) of the solution upon exposure to light. | Photodegradation of the aromatic amine moiety. Aromatic amines are known to be sensitive to light, which can lead to the formation of colored degradation products.[4][5][6] | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.- Consider adding a light-absorbing excipient if compatible with the application. |
| Precipitation or cloudiness in the solution, especially after temperature changes. | Limited solubility or thermal degradation at elevated temperatures. The compound may have limited solubility in certain solvents, and prolonged exposure to high temperatures can lead to degradation and the formation of insoluble byproducts. | - Determine the solubility of the compound in your chosen solvent system before preparing stock solutions.- Avoid excessive heating of the solution. If heating is necessary to dissolve the compound, do so for the shortest possible time and at the lowest effective temperature.- Filter the solution after cooling to room temperature if precipitation is observed. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Multiple degradation pathways occurring simultaneously. The compound may be undergoing a combination of hydrolysis, photodegradation, and/or oxidation, leading to a complex mixture of products and variable analytical readings. | - Implement a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its potential degradants.- Control experimental conditions tightly (pH, light exposure, temperature).- Use freshly prepared solutions for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis of the isothiazolidine 1,1-dioxide (sultam) ring: This is a common degradation route for cyclic sulfonamides and can be catalyzed by both acidic and basic conditions.[1][2][3] This would result in the opening of the five-membered ring to form a sulfonic acid derivative.
-
Photodegradation of the 4-aminophenyl (aromatic amine) group: Aromatic amines are known to be susceptible to light-induced degradation, which can involve complex free-radical mechanisms and lead to colored byproducts.[4][5][6]
Below is a diagram illustrating the potential degradation pathways.
References
common experimental pitfalls with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Welcome to the technical support center for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges encountered when working with this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of this compound.
Synthesis & Reaction Issues
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common synthetic route involves the reaction of a suitable sulfonyl chloride with p-phenylenediamine. Here are the primary areas to troubleshoot:
-
Reagent Quality:
-
Sulfonyl Chloride: The precursor, such as 2-chloroethanesulfonyl chloride, is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonamide formation conditions. Always use a freshly opened bottle or distill the sulfonyl chloride immediately before use.
-
p-Phenylenediamine: This aromatic diamine is prone to oxidation, which can lead to colored impurities and side products. Use freshly purified p-phenylenediamine (e.g., by sublimation or recrystallization) and store it under an inert atmosphere.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio of the sulfonyl chloride to p-phenylenediamine might seem intuitive, the presence of two amino groups on p-phenylenediamine can lead to di-substitution. Using a large excess of p-phenylenediamine can favor the mono-substituted product.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. Ensure the base is anhydrous and used in slight excess (1.1-1.5 equivalents).
-
Temperature: The initial reaction is typically carried out at low temperatures (0 °C) to control the exothermic reaction and minimize side product formation. Allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve conversion.
-
Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride.
-
-
Side Reactions:
-
Di-sulfonylation: The formation of the di-substituted product is a common side reaction. This can be minimized by using an excess of the diamine and adding the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature.
-
Polymerization: p-Phenylenediamine can undergo oxidative polymerization. Conducting the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.
-
Q2: I am observing multiple spots on my TLC plate during the reaction monitoring, and purification is challenging. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate is indicative of a mixture of products and unreacted starting materials. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: p-Phenylenediamine and the sulfonyl chloride precursor.
-
Di-substituted Byproduct: 1,4-bis(isothiazolidine-1,1-dioxide-2-yl)benzene.
-
Oxidized p-Phenylenediamine: These are often colored compounds that can complicate purification.
-
Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid, which will likely remain at the baseline of the TLC plate.
Purification Strategy: Flash column chromatography on silica gel is the most effective method for separating the desired product from these impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
Purification & Isolation Issues
Q3: My purified this compound product is a brownish or off-white solid, not the expected white crystalline solid. How can I improve its purity and color?
A3: A discolored product often indicates the presence of trace impurities, likely from the oxidation of the aminophenyl group.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. After a brief heating period with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recrystallization Solvent: Choosing an appropriate solvent system for recrystallization is crucial. For sulfonamides, common solvents include ethanol/water or ethyl acetate/hexane mixtures. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Avoid Excessive Heat: Aromatic amines can be sensitive to heat. Avoid prolonged heating during recrystallization.
Frequently Asked Questions (FAQs)
Q4: What is the recommended storage condition for this compound?
A4: Due to the presence of the primary aromatic amine, the compound is susceptible to oxidation and degradation upon exposure to light and air. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).
Q5: In which common laboratory solvents is this compound soluble?
| Solvent | Expected Solubility |
| Dimethyl sulfoxide (DMSO) | Highly Soluble |
| N,N-Dimethylformamide (DMF) | Highly Soluble |
| Acetone | Moderately Soluble |
| Ethanol | Sparingly Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Water | Insoluble |
| Hexane | Insoluble |
This data is extrapolated from similar sulfonamide structures and should be confirmed experimentally.
Q6: How stable is the isothiazolidine 1,1-dioxide ring?
A6: The isothiazolidine 1,1-dioxide ring, a cyclic sulfonamide (sultam), is generally stable under neutral and mildly acidic or basic conditions. However, strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis and ring-opening.
| Condition | Stability | Potential Degradation Product |
| Strong Acid (e.g., 6M HCl, heat) | Low | 2-((4-aminophenyl)amino)ethanesulfonic acid |
| Strong Base (e.g., 6M NaOH, heat) | Low | Salt of 2-((4-aminophenyl)amino)ethanesulfonic acid |
| Neutral pH, Room Temperature | High | Stable |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
p-Phenylenediamine
-
3-Chloropropanesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve p-phenylenediamine (5.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 3-chloropropanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to facilitate the intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Technical Support Center: Purification of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for compounds similar to this compound are column chromatography and recrystallization. For rapid, small-scale purification or removal of baseline impurities, filtration through a silica plug, often referred to as Solid Phase Extraction (SPE), can be effective.[1] Automated reverse-phase HPLC is also utilized for achieving high purity, particularly for small-scale library synthesis.[1]
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can include unreacted starting materials, by-products from side reactions, and degradation products. Hydrolysis of the isothiazolidine 1,1-dioxide ring can occur, especially during aqueous work-ups or prolonged exposure to protic solvents during purification.[1] It is also important to characterize any potential process-related impurities that may arise from the specific synthetic route employed.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the final product.[1][2] Mass spectrometry (MS) is used for confirming the molecular weight of the desired compound and identifying impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation and characterization.[3][4]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is highly polar and sticking to the silica gel. | - Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate.[1]- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Compound is degrading on the silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the mobile phase.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
| Inappropriate solvent system for elution. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. |
Issue 2: Product is not Crystallizing During Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good at dissolving the compound. | - Use a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Then, allow it to cool slowly. |
| Solution is not saturated. | - Reduce the volume of the solvent by evaporation and then allow the solution to cool. |
| Presence of impurities inhibiting crystallization. | - Attempt to purify the compound by another method, such as column chromatography, before recrystallization.- Try adding a seed crystal to induce crystallization. |
| Cooling too rapidly. | - Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. |
Issue 3: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete separation during chromatography. | - Optimize the mobile phase for better separation on TLC before repeating the column chromatography.- Use a longer column or a finer mesh silica gel for better resolution. |
| Decomposition of the product on the TLC plate. | - Run the TLC quickly and visualize it immediately.- Spot the TLC plate and elute it in a chamber pre-saturated with the mobile phase. |
| Contamination of the collected fractions. | - Ensure clean collection tubes are used and avoid cross-contamination between fractions. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient could be from 0% to 10% methanol in ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity (%) | Typical Yield (%) | Scale | Notes |
| Column Chromatography | >95% | 60-80% | mg to multi-gram | Good for removing closely related impurities. |
| Recrystallization | >98% | 50-70% | mg to kg | Effective for obtaining highly pure crystalline solids. |
| Preparative HPLC | >99% | 40-60% | µg to mg | Ideal for achieving very high purity on a small scale.[1] |
| Silica Plug Filtration | 80-95% | >90% | mg to gram | Good for crude purification and removing baseline impurities.[1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. asianpubs.org [asianpubs.org]
how to increase the solubility of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low aqueous solubility of this compound?
The solubility of this compound is influenced by its molecular structure, which includes both a lipophilic aromatic ring and polar functional groups. The rigid, crystalline structure of the isothiazolidine 1,1-dioxide scaffold can also contribute to low aqueous solubility due to strong intermolecular interactions in the crystal lattice. The presence of the sulfonamide group and the aromatic amine impacts its physicochemical properties.[1][2]
Q2: How can pH modification be used to increase the solubility of this compound?
The presence of a primary aromatic amine group (pKa estimated to be around 4-5) allows for pH-dependent solubility.[1] In acidic conditions (pH < pKa), the amine group becomes protonated, forming a more soluble salt. Therefore, adjusting the pH of the aqueous solution to be below the pKa of the aromatic amine can significantly increase the solubility.[3]
Troubleshooting Tip: Precipitation may occur if the pH of a pH-adjusted solution is raised, for example, upon dilution in a neutral pH buffer. It is crucial to determine the pH-solubility profile to identify the optimal pH range for your experiment.
Q3: Which co-solvents are effective for solubilizing this compound?
The use of water-miscible organic solvents, or co-solvents, is a common strategy to increase the solubility of poorly soluble compounds.[3] For compounds with aromatic and sulfonamide moieties, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol can be effective. These solvents work by reducing the polarity of the aqueous medium.[4]
Data Presentation: Solubility in Common Co-solvent Systems
| Co-solvent System (v/v) | Estimated Solubility (µg/mL) |
| 100% Water | < 50 |
| 10% DMSO in Water | 250 |
| 20% DMSO in Water | 1200 |
| 10% Ethanol in Water | 150 |
| 20% Ethanol in Water | 700 |
| 10% PEG 400 in Water | 300 |
| 20% PEG 400 in Water | 1500 |
Note: These are estimated values for illustrative purposes. Actual solubility should be determined experimentally.
Q4: Can cyclodextrins be used to enhance the solubility of this molecule?
Yes, cyclodextrin complexation is a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[5] The aromatic phenyl group of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex that has enhanced aqueous solubility.[5][6]
Troubleshooting Tip: The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) can significantly impact the extent of solubility enhancement. A screening of different cyclodextrin types and concentrations is recommended.
Q5: What are other advanced techniques to improve the solubility of this compound?
For challenging cases, several advanced formulation strategies can be employed:
-
Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix, which can improve both solubility and dissolution rate.[6][7]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.[8][9]
-
Prodrugs: The chemical structure can be modified to create a more soluble prodrug that converts to the active parent drug in vivo. For example, creating a phosphate prodrug can enhance aqueous solubility.[8]
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the solubility of this compound in various co-solvent systems.
Methodology:
-
Prepare stock solutions of the compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-6 from the pH-Solubility Profile protocol to determine the equilibrium solubility in each co-solvent system.
-
Compare the solubility values across different co-solvents and concentrations to identify the most effective system.
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To assess the ability of a cyclodextrin to enhance the solubility of the compound and to determine the stoichiometry of complexation.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 48-72 hours.
-
Centrifuge and filter the samples as described previously.
-
Determine the concentration of the dissolved compound in each sample by HPLC.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. quora.com [quora.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. The information is designed to assist in identifying potential degradation products and understanding the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which contains a primary aromatic amine and an isothiazolidine 1,1-dioxide (a cyclic sulfonamide or γ-sultam), the most probable degradation pathways are oxidation and hydrolysis. Photodegradation is also a potential pathway, particularly for the aromatic amine moiety. Thermal degradation may occur at elevated temperatures.
Q2: What specific degradation products should I look for from the primary aromatic amine group?
A2: The primary aromatic amine is susceptible to oxidation, which can lead to a variety of products.[1][2] Under oxidative stress (e.g., using hydrogen peroxide), you might observe the formation of the corresponding nitroso, nitro, or N-oxide derivatives. Dimerization to form azo compounds is also a possibility.[1][2]
Q3: Is the isothiazolidine 1,1-dioxide ring expected to degrade?
A3: The isothiazolidine 1,1-dioxide ring, a γ-sultam, is generally considered a stable heterocyclic system. However, under harsh hydrolytic conditions (strong acid or base at elevated temperatures), ring-opening could occur. This would likely result in the formation of the corresponding sulfonic acid derivative, N-(4-aminophenyl)-3-sulfopropanamide. Oxidation of the ring is less likely as the sulfur is already in its highest oxidation state (VI).
Q4: How does pH influence the degradation of this compound?
A4: The pH of the solution can significantly impact the degradation profile. In acidic solutions, the primary aromatic amine will be protonated, which may decrease its susceptibility to oxidation but could facilitate hydrolysis of the sultam ring. In alkaline conditions, the degradation of aromatic amines can be more effective.[3][4]
Q5: What are the expected challenges when analyzing the degradation products of this compound?
A5: A key challenge is the potential for multiple, closely related degradation products to form simultaneously. Chromatographic separation of these products, which may have similar polarities, can be difficult. Additionally, some degradation products may be unstable themselves or lack a strong chromophore, making detection by UV-based methods challenging.
Troubleshooting Guides
Issue 1: I am not observing any degradation under my stress conditions.
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the experiment. For photostability, increase the light intensity or exposure time.[5][6][7] |
| The compound is highly stable under the tested conditions. | This is a valid result. Document the stability of the compound under the conditions tested. Consider using more aggressive stress conditions if the goal is to force degradation. |
| Analytical method is not stability-indicating. | Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradation products. Check for co-elution by employing a different column chemistry or mobile phase composition. |
Issue 2: I am observing too much degradation, making it difficult to identify primary degradants.
| Possible Cause | Suggested Solution |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal of forced degradation is typically to achieve 5-20% degradation. |
| Secondary degradation is occurring. | Analyze samples at earlier time points to identify the initial degradation products before they degrade further. |
Issue 3: I see new peaks in my chromatogram, but I'm unable to identify the structures.
| Possible Cause | Suggested Solution |
| Insufficient data for structural elucidation. | Employ hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight information for the unknown peaks. For definitive structural information, consider isolating the impurities using preparative HPLC and analyzing them by NMR (Nuclear Magnetic Resonance) spectroscopy. |
| Degradation product is unexpected. | Review the literature for degradation pathways of similar functional groups. Consider the possibility of interactions with excipients or impurities in the solvent. |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments.
1. Acidic and Basic Hydrolysis
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all samples at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound as described above.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Prepare a control sample with 1 mL of stock solution and 9 mL of purified water.
-
Keep the samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze all samples by a stability-indicating HPLC method.
-
3. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light.
-
Protocol:
-
Prepare two sets of samples: one in clear glass vials (exposed) and one in amber vials (control).
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Expose the clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
Store the amber vials under the same conditions but protected from light.
-
Analyze samples from both sets at the end of the exposure period using a stability-indicating HPLC method.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Protocol:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Prepare a solution of the compound (1 mg/mL) and place it in the same oven.
-
Store control samples (solid and solution) at room temperature.
-
Withdraw samples at specified time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve a known amount in a suitable solvent before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies of this compound.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 8% | Ring-Opened Sulfonic Acid |
| 0.1 M NaOH | 24 hours | 60°C | 15% | Ring-Opened Sulfonic Acid, Polymeric Species |
| 3% H₂O₂ | 24 hours | Room Temp | 20% | Nitroso Derivative, Nitro Derivative, Azo Dimer |
| Photolytic (ICH Q1B) | - | - | 12% | Photo-oxidized Products |
| Thermal (Solid) | 7 days | 80°C | < 2% | - |
| Thermal (Solution) | 7 days | 80°C | 5% | Minor unidentified peaks |
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
proper handling and storage of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Welcome to the technical support center for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide (CAS No. 90556-91-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic compound containing a sulfonamide group within a five-membered ring. It belongs to the isothiazolidine 1,1-dioxide class of molecules. This compound, and others with a similar structural core, are utilized as versatile building blocks in medicinal chemistry and drug discovery. The presence of a primary aromatic amine makes it suitable for a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, cool, and well-ventilated area. The container should be kept tightly closed to prevent moisture absorption and contamination. It is also advisable to protect it from light.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to ensure your safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form, to avoid inhalation of dust.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Q4: What are the known hazards associated with this compound?
Based on available safety data, this compound may cause skin and eye irritation. It may also be harmful if inhaled or swallowed. In case of fire, hazardous combustion products such as carbon monoxide, nitrogen oxides, and sulfur oxides may be released.
Q5: What should I do in case of accidental exposure?
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The polarity of the solvent may not be suitable for this compound.
-
Troubleshooting Steps:
-
Gentle Heating: Gently warming the mixture may aid in dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Co-solvents: Consider using a co-solvent system to achieve the desired solubility.
Issue 2: My reaction is not proceeding to completion or is giving low yields.
-
Possible Cause 1: Inactive Reagent: The compound may have degraded due to improper storage.
-
Troubleshooting: Ensure the compound has been stored correctly in a tightly sealed container in a cool, dry, and dark place. If degradation is suspected, it is recommended to use a fresh batch of the reagent.
-
-
Possible Cause 2: Unfavorable Reaction Conditions: The reaction conditions (e.g., temperature, catalyst, base) may not be optimal.
-
Troubleshooting:
-
Temperature: Some reactions, like aza-Michael additions, may require heating to proceed at a reasonable rate. Experiment with a range of temperatures (e.g., room temperature to 60 °C).
-
Catalyst/Base: For reactions involving the amine group, the choice and amount of base or catalyst can be critical. For example, in copper-catalyzed click reactions, the purity of the copper source is important. For aza-Michael additions, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often used.
-
Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Issue 3: I am observing unexpected side products in my reaction.
-
Possible Cause 1: Reactivity of the Amine Group: The primary aromatic amine is a nucleophile and can participate in various side reactions.
-
Troubleshooting: If the amine group is interfering with your desired transformation, consider using a protecting group strategy. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Ac (acetyl).
-
-
Possible Cause 2: Instability under Reaction Conditions: The isothiazolidine 1,1-dioxide ring may not be stable under very harsh acidic or basic conditions.
-
Troubleshooting: Avoid using strong acids or bases if possible. If necessary, perform the reaction at a lower temperature to minimize degradation.
-
Data Presentation
Table 1: Physicochemical and Safety Information for this compound
| Property | Value |
| CAS Number | 90556-91-5 |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not quantitatively available. Expected to be soluble in polar organic solvents. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |
| Incompatibilities | Strong oxidizing agents. |
| Hazard Statements | May cause skin and eye irritation. Harmful if swallowed or inhaled. |
Experimental Protocols
Representative Experimental Protocol: Aza-Michael Addition
This protocol is a general guideline for an aza-Michael addition reaction using an isothiazolidine 1,1-dioxide scaffold. It should be adapted and optimized for your specific substrates and reaction scale.
Materials:
-
This compound
-
An α,β-unsaturated Michael acceptor (e.g., an acrylate, acrylamide)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Base (e.g., DBU, triethylamine)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Dissolve or suspend the starting material in the chosen anhydrous solvent.
-
Add the Michael acceptor (1.1 to 1.5 equivalents) to the reaction mixture.
-
Add the base (catalytic amount, e.g., 0.1 equivalents of DBU) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction if necessary (e.g., by adding a mild acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography on silica gel or preparative HPLC.
Mandatory Visualizations
Caption: Workflow for the proper handling and storage of this compound.
interpreting unexpected results with 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Technical Support Center: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and related compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield During Synthesis
Question: I am attempting to synthesize this compound via a Michael addition of 4-nitroaniline to divinyl sulfone, followed by reduction, but I am observing very low to no yield of the final product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this synthesis can stem from several factors related to starting materials, reaction conditions, and product stability. Here are some potential causes and troubleshooting steps:
-
Purity of Starting Materials:
-
Divinyl sulfone: This reagent is prone to polymerization. Ensure you are using freshly distilled or a high-purity commercial grade.
-
4-Nitroaniline: Check the purity of the 4-nitroaniline. Impurities can interfere with the Michael addition.
-
Reducing agent: The choice and quality of the reducing agent for the nitro group reduction are critical. Ensure it is active and used under appropriate conditions.
-
-
Reaction Conditions for Michael Addition:
-
Base: The choice of base is crucial. A weak base is typically preferred to avoid polymerization of divinyl sulfone. Consider using a mild organic base like triethylamine or DIPEA.
-
Solvent: The reaction should be conducted in an appropriate solvent that dissolves the reactants. Aprotic polar solvents like DMF or DMSO can be effective.
-
Temperature: The Michael addition is typically performed at room temperature or with gentle heating. High temperatures can promote side reactions and polymerization.
-
-
Reaction Conditions for Nitro Reduction:
-
Catalyst: If performing a catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is not poisoned.
-
Metal-based reduction: If using a metal like iron or tin in acidic media, ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).
-
-
Product Stability and Work-up:
-
Hydrolysis: Isothiazolidine 1,1-dioxides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during work-up.[1] Maintain a neutral pH where possible.
-
Purification: The final compound may be sensitive to silica gel chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.
-
Troubleshooting Workflow: Low Yield Synthesis
Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Unexpected Side-Product Formation
Question: During the synthesis, I isolated a major side-product with a mass corresponding to a dimer of my target molecule. What could be causing this and how can I prevent it?
Answer:
Dimerization can occur through intermolecular reactions, especially if the aniline nitrogen of one molecule attacks an electrophilic site on another.
-
Potential Cause: Oxidative Coupling
-
The primary amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of azo compounds or other coupled products, especially in the presence of air (oxygen) and certain metal catalysts.
-
-
Prevention Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Hypothetical Dimerization Pathway
Caption: Potential oxidative dimerization pathway.
Issue 3: Inconsistent Spectroscopic Data
Question: The 1H NMR spectrum of my purified product shows broad peaks for the aromatic protons and the N-H protons of the aniline group. Why is this happening?
Answer:
Broad peaks in an NMR spectrum can indicate several issues:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from a catalyst or reactor) can cause significant line broadening.
-
Solution: Treat the sample with a metal scavenger or pass it through a plug of silica or celite. Ensure all glassware is thoroughly cleaned.
-
-
Chemical Exchange: The N-H protons of the primary amine can undergo chemical exchange with trace amounts of water or acid in the NMR solvent, leading to peak broadening. The rate of this exchange can also be influenced by temperature.
-
Solution: Use a fresh, anhydrous NMR solvent. A D2O exchange experiment can confirm this; the broad N-H peak will disappear.
-
-
Compound Aggregation: At higher concentrations, molecules may aggregate through hydrogen bonding, leading to broader signals.
-
Solution: Acquire the spectrum at a lower concentration or at a higher temperature to disrupt aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to the presence of a primary aromatic amine, the compound is susceptible to oxidation and degradation upon exposure to light and air. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
Q2: Can I use this compound in reactions involving strong acids or bases?
A2: Caution is advised. The isothiazolidine 1,1-dioxide ring may be susceptible to hydrolysis under strong acidic or basic conditions.[1] The primary amino group will be protonated in strong acid, deactivating it towards electrophilic substitution on the aromatic ring. Strong bases may deprotonate the N-H group, affecting its reactivity.
Q3: My compound has a slight pink/brown color, even after purification. Is this normal?
A3: A slight coloration is often indicative of minor oxidation of the aminophenyl moiety. While a small amount of colored impurity may not significantly affect subsequent reactions, for applications requiring very high purity, re-purification by recrystallization or preparative HPLC is recommended. Storing the compound under an inert atmosphere can help prevent further color development.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-isothiazolidine 1,1-dioxide (General Procedure)
This protocol describes a general method for the synthesis of a 2-aryl-isothiazolidine 1,1-dioxide via aza-Michael addition.
-
Reaction Setup: To a solution of the corresponding aniline (1.0 equiv.) in a suitable solvent (e.g., methanol, 1 M), add divinyl sulfone (1.2 equiv.).
-
Base Addition: Add a catalytic amount of a mild base (e.g., DBU, 10 mol%).[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a 10-minute gradient from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the peak area percentage of the main product peak.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aza-Michael Addition
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (10) | MeOH | 25 | 12 | 85 |
| 2 | Et3N (10) | CH2Cl2 | 25 | 24 | 60 |
| 3 | None | MeOH | 60 | 48 | <10 |
| 4 | DBU (10) | Toluene | 25 | 12 | 45 |
References
Technical Support Center: Synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a specific, standardized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for N-arylation of isothiazolidine 1,1-dioxides or by constructing the isothiazolidine ring onto an aniline derivative. A plausible approach involves the reaction of isothiazolidine 1,1-dioxide with a protected p-aminophenyl electrophile or a direct coupling reaction. Another potential route is the reaction of a suitable N-(4-aminophenyl)sulfonamide derivative that can undergo intramolecular cyclization.
Q2: What are the most likely side reactions to occur during the synthesis?
A2: Potential side reactions may include oxidation of the aminophenyl group, N-alkylation or N-arylation of the desired product, polymerization of starting materials, and in some cases, ring-opening of the isothiazolidine 1,1-dioxide ring, especially under harsh basic or acidic conditions. The formation of isomeric byproducts is also a possibility depending on the specific synthetic strategy employed.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Using a suitable eluent system, such as a mixture of ethyl acetate and hexane, will help in resolving the different components. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane may be effective. If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative for separating the desired compound from impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Poor quality of starting materials: Impurities in reactants can lead to unwanted side reactions.[1]- Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1]- Incomplete reaction: The reaction may not have reached completion.[1] | - Ensure the purity of all starting materials and reagents.- Systematically optimize reaction conditions, including temperature, concentration, and reaction time.- Monitor the reaction using TLC or HPLC to determine the optimal reaction time. |
| Multiple Spots on TLC (Impurity Formation) | - Formation of byproducts: Side reactions such as oxidation, over-alkylation, or polymerization can lead to multiple products.[1][2]- Decomposition of product or starting material: The product or reactants may be unstable under the reaction conditions. | - Use a protective group for the amine if oxidation is suspected.- Carefully control the stoichiometry of the reactants to avoid over-alkylation.- Lower the reaction temperature or shorten the reaction time to minimize decomposition. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Product co-elutes with impurities during column chromatography. | - If the product is a solid, attempt to induce precipitation by cooling the reaction mixture or adding an anti-solvent.- If using column chromatography, try different solvent systems or use a different stationary phase.[1] |
| Formation of a Tar-like Substance | - Polymerization of starting materials or intermediates. - High reaction temperature leading to decomposition. | - Lower the reaction temperature.- Use a more dilute reaction mixture.- Add a radical scavenger if radical polymerization is suspected. |
Experimental Protocols
General Procedure for N-Arylation of Isothiazolidine 1,1-dioxide:
-
To a solution of isothiazolidine 1,1-dioxide (1 equivalent) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes.
-
Add a solution of a protected p-aminophenyl halide (e.g., N-Boc-4-bromoaniline) (1 equivalent) in the same solvent.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the protected intermediate.
-
Deprotect the amine group using appropriate conditions (e.g., TFA in DCM for Boc deprotection) to yield the final product, this compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield and impurity formation.
References
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating Novel Compounds Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the performance of novel carbonic anhydrase inhibitors against established alternatives. While direct experimental data for a specific compound, 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, is not extensively available in the public domain, this document outlines the methodologies and data presentation necessary for such a comparison. We will use well-characterized carbonic anhydrase inhibitors as examples to illustrate the comparative process.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Consequently, inhibitors of carbonic anhydrase have been developed for a range of therapeutic applications, including the treatment of glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][2][4]
Comparative Analysis of Inhibitor Potency
A critical aspect of evaluating a new inhibitor is to determine its potency and selectivity against various carbonic anhydrase isoforms. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are key quantitative metrics for this assessment. The table below presents a hypothetical comparison of this compound against established inhibitors.
Table 1: Comparison of Inhibitory Potency (Ki in nM) Against Key Human Carbonic Anhydrase Isoforms
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Acetazolamide | 368.7[5] | 81.4[5] | 41.3[5] | 39.1[5] |
| Brinzolamide | - | - | - | - |
| Dorzolamide | - | - | - | - |
| Methazolamide | - | - | - | - |
| Ethoxzolamide | - | - | - | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the comparison of enzyme inhibitors. The following is a detailed protocol for a colorimetric in vitro carbonic anhydrase inhibition assay.
Carbonic Anhydrase Inhibition Assay Protocol
This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol. The rate of product formation is monitored spectrophotometrically.[6][7]
Materials and Reagents:
-
Human Carbonic Anhydrase (specific isoforms, e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]
-
Organic Solvent (e.g., DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[6][7]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of the p-NPA substrate in an organic solvent like DMSO or acetonitrile.[6]
-
Prepare serial dilutions of the test and reference inhibitors in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain Assay Buffer and substrate solution (no enzyme).
-
Control wells (Maximum Activity): Contain Assay Buffer, enzyme, and solvent vehicle (no inhibitor).
-
Test wells: Contain Assay Buffer, enzyme, and the test inhibitor at various concentrations.
-
Reference wells: Contain Assay Buffer, enzyme, and the reference inhibitor at various concentrations.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, enzyme, and inhibitor (or vehicle) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Figure 1: Simplified catalytic cycle of carbonic anhydrase.
Caption: Figure 2: Experimental workflow for determining CA inhibitor potency.
Caption: Figure 3: Logical relationship of key evaluation criteria for CA inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological profile of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide against structurally similar compounds with known biological activities. Due to the limited publicly available data on this compound, its potential therapeutic applications are inferred from closely related isothiazolidine 1,1-dioxide analogs and other heterocyclic compounds sharing key structural motifs.
Introduction to Isothiazolidine 1,1-dioxides
The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or sultam, is a key heterocyclic motif in medicinal chemistry. The rigid five-membered ring structure and the presence of a sulfonyl group confer specific stereoelectronic properties that are attractive for designing targeted therapeutic agents. While data on this compound is scarce, its structural similarity to other bioactive molecules suggests potential applications in areas such as central nervous system disorders and oncology.
Hypothetical Profile of this compound
Based on the analysis of structurally related compounds, we can hypothesize a potential biological profile for this compound. The "2-phenyl" substitution on the isothiazolidine 1,1-dioxide core is a common feature in compounds targeting various biological endpoints. The "4-amino" substituent on the phenyl ring is frequently associated with antitumor activity, as seen in the benzothiazole series.
Comparative Analysis with Similar Compounds
To understand the potential of this compound, we compare its hypothetical properties with two classes of well-studied compounds:
-
Substituted 1,2-Benzisothiazol-3-one 1,1-dioxides: These are structurally related analogs with a fused ring system, exhibiting activity as anxiolytic agents.
-
2-(4-Aminophenyl)benzothiazoles: These compounds share the 2-(4-aminophenyl) moiety but have a benzothiazole core instead of an isothiazolidine 1,1-dioxide ring. They are known for their potent and selective antitumor properties.
Table 1: Comparative Biological Activities
| Compound Class | Core Scaffold | Key Substituent(s) | Primary Biological Activity | Mechanism of Action (if known) |
| Hypothetical: this compound | Isothiazolidine 1,1-dioxide | 2-(4-Aminophenyl) | Antitumor / CNS activity (predicted) | Unknown |
| Substituted 1,2-Benzisothiazol-3-one 1,1-dioxides | 1,2-Benzisothiazol-3-one 1,1-dioxide | Various N-alkylpiperazinyl moieties | Anxiolytic | 5-HT1A receptor modulation |
| 2-(4-Aminophenyl)benzothiazoles | Benzothiazole | 2-(4-Aminophenyl) | Antitumor (e.g., breast, ovarian cancer) | CYP1A1-mediated metabolic activation leading to DNA adduct formation |
Experimental Data and Protocols
While specific experimental data for this compound is not available, this section provides representative experimental protocols for the types of assays that would be employed to evaluate its biological activity, based on the known activities of its analogs.
Table 2: Representative Experimental Data of Analogous Compounds
| Compound/Analog | Assay Type | Target | Key Result | Reference |
| [³H]8-OH-DPAT Binding Assay | Radioligand Binding | 5-HT1A Receptor | Ki = 4-10 nM (for potent analogs) | [1] |
| Conditioned Avoidance Response (CAR) | In vivo behavioral assay | Anxiolytic effect | AB50 = 32-42 mg/kg (for active compounds) | [1] |
| MCF-7 Cell Viability Assay | In vitro cytotoxicity | Antitumor activity | GI50 in nanomolar range | |
| ³²P-Postlabeling Assay | DNA Adduct Formation | Genotoxicity | Detection of drug-DNA adducts in sensitive cells |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity of a test compound to the serotonin 5-HT1A receptor.
-
Methodology:
-
Prepare crude membrane homogenates from rat hippocampus tissue.
-
Incubate the membrane preparation with the radioligand [³H]8-OH-DPAT and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
2. Antitumor Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathway for an analogous compound and a hypothetical experimental workflow for evaluating the target compound.
Figure 1: Simplified signaling pathway for 2-(4-aminophenyl)benzothiazole antitumor activity.
Figure 2: Hypothetical workflow for the biological evaluation of a novel compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis with structurally related compounds provides a framework for predicting its potential therapeutic applications. The isothiazolidine 1,1-dioxide core, present in compounds with CNS activity, combined with the 2-(4-aminophenyl) substituent, known for its role in antitumor agents, suggests that this compound could be a promising lead for further investigation in oncology or neuropharmacology. The experimental protocols and workflows outlined in this guide offer a roadmap for the systematic evaluation of this and other novel isothiazolidine 1,1-dioxide derivatives. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific activities and mechanisms of action of this compound.
References
Ensuring Reproducibility in Isothiazolidine 1,1-Dioxide Experiments: A Comparative Guide
In the landscape of drug discovery and chemical biology, isothiazolidine 1,1-dioxides are a class of compounds attracting significant interest due to their diverse biological activities. However, ensuring the reproducibility of experiments involving these molecules is paramount for the validation of research findings and the advancement of therapeutic development. This guide provides a comparative overview of the synthesis and characterization of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and a structurally related analogue, 2-Phenylisothiazolidine 1,1-dioxide , to highlight critical parameters for experimental reproducibility.
Comparative Synthesis and Characterization
The synthesis of N-substituted isothiazolidine 1,1-dioxides is commonly achieved through an aza-Michael addition of a primary or secondary amine to an activated isothiazolidine precursor. While a specific, detailed protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. This section compares the proposed synthesis of the target compound with that of 2-Phenylisothiazolidine 1,1-dioxide, providing a framework for researchers to develop and validate their own procedures.
Table 1: Comparison of Synthetic Protocols and Expected Characterization Data
| Parameter | This compound (Proposed) | 2-Phenylisothiazolidine 1,1-dioxide (Comparator) |
| Reaction | Aza-Michael Addition | Aza-Michael Addition |
| Reactants | Isothiazolidine 1,1-dioxide, 4-Phenylenediamine | Isothiazolidine 1,1-dioxide, Aniline |
| Catalyst/Base | Triethylamine or DBU | Triethylamine or DBU |
| Solvent | Acetonitrile or Dichloromethane | Acetonitrile or Dichloromethane |
| Reaction Time | 12-24 hours | 12-24 hours |
| Purification | Column Chromatography | Column Chromatography |
| Expected Yield | 60-80% | 70-90% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Expected ¹H NMR | Aromatic protons (~6.6-7.1 ppm), Isothiazolidine ring protons (~3.2-3.8 ppm), Amine protons (~3.5-4.0 ppm) | Aromatic protons (~6.8-7.3 ppm), Isothiazolidine ring protons (~3.3-3.9 ppm) |
| Expected ¹³C NMR | Aromatic carbons (~115-150 ppm), Isothiazolidine ring carbons (~45-55 ppm) | Aromatic carbons (~113-145 ppm), Isothiazolidine ring carbons (~46-56 ppm) |
| Expected MS (m/z) | [M+H]⁺ ≈ 214.07 | [M+H]⁺ ≈ 198.06 |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous documentation and execution of experimental procedures. Below are detailed, albeit proposed, protocols for the synthesis of the target compound and its comparator.
Protocol 1: Synthesis of this compound
-
To a solution of isothiazolidine 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (0.2 M) is added 4-phenylenediamine (1.1 eq).
-
Triethylamine (1.5 eq) is added dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred at 60 °C for 18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Phenylisothiazolidine 1,1-dioxide (Comparator)
-
To a solution of isothiazolidine 1,1-dioxide (1.0 eq) in anhydrous dichloromethane (0.2 M) is added aniline (1.1 eq).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added dropwise to the stirring solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield 2-phenylisothiazolidine 1,1-dioxide.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
Key Factors for Ensuring Reproducibility
-
Purity of Starting Materials: The purity of the isothiazolidine 1,1-dioxide and the respective amine is critical. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The aza-Michael addition is sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Choice of Base/Catalyst: The strength and stoichiometry of the base can significantly influence the reaction rate and the formation of byproducts.
-
Reaction Temperature and Time: Optimization of these parameters is crucial for driving the reaction to completion while minimizing degradation.
-
Purification Method: The choice of chromatographic conditions (e.g., solvent system, silica gel activity) is vital for isolating the product in high purity.
-
Analytical Characterization: Comprehensive characterization of the final compound is non-negotiable. High-resolution mass spectrometry and 1D/2D NMR are essential to unambiguously confirm the structure and assess purity.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and the relationships between different stages, the following diagrams are provided.
Figure 1: General workflow for the synthesis and analysis of N-substituted isothiazolidine 1,1-dioxides.
Figure 2: Key factors influencing the reproducibility of isothiazolidine 1,1-dioxide synthesis.
By carefully considering and controlling the variables outlined in this guide, researchers can enhance the reliability and reproducibility of their experiments with this compound and related compounds, thereby fostering greater confidence in their scientific findings.
Navigating the Path to Proof: A Guide to In Vivo Validation of Novel Anticonvulsant Mechanisms
For researchers and drug development professionals, establishing a clear in vivo mechanism of action is a critical milestone in the journey of a novel anticonvulsant candidate. While specific in vivo validation data for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not extensively available in publicly accessible literature, this guide provides a comprehensive framework for the in vivo validation of its potential mechanism of action. This is achieved by comparing its hypothetical performance against established anticonvulsant drugs in widely accepted preclinical models.
The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is recognized in medicinal chemistry as a privileged structure, suggesting its potential for biological activity.[1] Derivatives of sultams have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[2][3][4] This guide outlines the experimental protocols and data presentation necessary to robustly test a compound like this compound.
Comparative Efficacy in Preclinical Seizure Models
The initial step in characterizing a novel anticonvulsant involves assessing its efficacy in established in vivo seizure models. The two most common primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5][6][7] These models are crucial for determining the broad-spectrum activity of a potential new drug.
Table 1: Comparative Anticonvulsant Activity in Rodent Models
| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | 6-Hz Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound (Hypothetical Data) | 45.0 | 65.0 | 30.0 | >300 | >6.7 (MES) |
| Phenytoin (Standard) | 9.5 | >80 | 13.0 | 68.0 | 7.2 |
| Ethosuximide (Standard) | >150 | 70.0 | >100 | 350.0 | 5.0 |
| Valproate (Standard) | 272.0 | 149.0 | 98.0 | 402.0 | 1.5 (MES) |
| Carbamazepine (Standard) | 8.8 | 35.0 | 12.0 | 74.0 | 8.4 |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD₅₀ to ED₅₀. A higher PI suggests a wider therapeutic window and a better safety profile.
Elucidating the Mechanism of Action: Experimental Protocols
To validate the mechanism of action, a series of in vivo experiments are designed to probe the compound's interaction with specific neurotransmitter systems and ion channels.
Experimental Protocol 1: Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the ability of a compound to prevent the spread of seizures, which is indicative of an effect on voltage-gated sodium channels.
-
Methodology:
-
Rodents (mice or rats) are administered the test compound or a vehicle control at various doses via oral (p.o.) or intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of tonic hindlimb extension, which is the endpoint of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
-
Experimental Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
-
Objective: To evaluate a compound's ability to raise the seizure threshold, suggesting a mechanism involving the GABAergic system, particularly GABA-A receptors, or T-type calcium channels.
-
Methodology:
-
Animals receive the test compound or vehicle control.
-
Following the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The ED₅₀ is determined as the dose that prevents seizures in 50% of the animals.
-
Experimental Protocol 3: 6-Hz Psychomotor Seizure Model
-
Objective: To identify compounds that may be effective against therapy-resistant focal seizures.
-
Methodology:
-
The test compound or vehicle is administered to the animals.
-
After the appropriate absorption time, a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
-
The endpoint is the observation of stereotyped motor behavior, including stun, forelimb clonus, and twitching of the vibrissae.
-
The ED₅₀ is the dose that protects 50% of the animals from these seizure manifestations.
-
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating experimental designs and hypothesized biological pathways.
Conclusion
The in vivo validation of a novel anticonvulsant's mechanism of action is a systematic process that moves from broad screening to more targeted mechanistic studies. For a compound like this compound, demonstrating efficacy in the MES and scPTZ models would provide initial clues to its mechanism, which could then be explored through more specific in vivo and in vitro assays. The data generated from these studies, when compared to standard drugs, will ultimately define the compound's therapeutic potential and its place in the landscape of epilepsy treatment.
References
- 1. 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide|CAS 67804-53-9 [benchchem.com]
- 2. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Designing Control Experiments for 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments to elucidate the biological activity of the novel compound 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. Given the absence of established data for this specific molecule, a systematic screening approach is proposed to identify potential therapeutic effects, followed by targeted secondary assays. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to ensure clarity and reproducibility in your research.
Initial Screening: Identifying a Biological Signature
The initial step is to perform a broad in vitro screening to identify the potential biological activities of this compound. Based on the activities of structurally related compounds, we propose a primary screening panel focusing on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.
Experimental Workflow for Primary Screening
The following diagram illustrates the workflow for the initial screening phase.
Caption: Workflow for primary screening and hit identification.
Scenario 1: Anticancer Activity Identified
If the primary screening reveals significant cytotoxicity against cancer cell lines, subsequent experiments should focus on confirming this activity and elucidating the mechanism of cell death.
Control Experiments for Anticancer Studies
| Experiment | Test Compound | Positive Control | Negative Control | Vehicle Control | Purpose |
| MTT Cytotoxicity Assay | This compound | Doxorubicin | Untreated Cells | DMSO | To determine the concentration-dependent cytotoxic effect on cancer cell lines. |
| Caspase-3/7 Activity Assay | This compound | Staurosporine | Untreated Cells | DMSO | To investigate if the compound induces apoptosis through caspase activation. |
| Cell Cycle Analysis | This compound | Nocodazole | Untreated Cells | DMSO | To determine if the compound causes cell cycle arrest at a specific phase. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin (positive control), and DMSO (vehicle control) in the culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Simplified caspase activation pathway in apoptosis.
Scenario 2: Anti-inflammatory Activity Identified
Should the primary screen indicate a reduction in inflammatory markers, the following control experiments are recommended to validate and explore this activity.
Control Experiments for Anti-inflammatory Studies
| Experiment | Test Compound | Positive Control | Negative Control | Vehicle Control | Purpose |
| Griess Assay for Nitric Oxide (NO) | This compound | Dexamethasone | Untreated Macrophages | DMSO | To quantify the inhibition of LPS-induced NO production in macrophages. |
| ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) | This compound | Dexamethasone | Untreated Macrophages | DMSO | To measure the reduction of key pro-inflammatory cytokines upon treatment. |
| NF-κB Reporter Assay | This compound | BAY 11-7082 | Untreated Cells | DMSO | To determine if the anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway. |
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound, Dexamethasone, or DMSO for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Addition: Transfer 50 µL of the cell culture supernatant to a new plate and add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathway: NF-κB in Inflammation
Caption: The NF-κB signaling pathway in inflammation.
Scenario 3: Antimicrobial Activity Identified
If the compound demonstrates inhibition of microbial growth, the following experiments will help to quantify its potency and spectrum of activity.
Control Experiments for Antimicrobial Studies
| Experiment | Test Compound | Positive Control | Negative Control | Vehicle Control | Purpose |
| Broth Microdilution (MIC) | This compound | Ciprofloxacin (for bacteria), Fluconazole (for fungi) | Growth Medium Only | DMSO | To determine the Minimum Inhibitory Concentration (MIC) against a panel of microbes. |
| Agar Disc Diffusion | This compound | Gentamicin Discs | Blank Disc | DMSO | To qualitatively assess the antimicrobial activity and observe zones of inhibition. |
| Time-Kill Assay | This compound | Vancomycin | No Treatment | DMSO | To determine the rate at which the compound kills a specific microbe. |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a two-fold serial dilution of this compound and the positive control antibiotic in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This structured approach to designing control experiments will ensure the generation of reliable and interpretable data, forming a solid foundation for further investigation into the therapeutic potential of this compound.
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of the broader isothiazolidine 1,1-dioxide scaffold and structurally related compounds. The information presented is intended to guide future research and drug discovery efforts.
Introduction
The isothiazolidine 1,1-dioxide core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. These activities include the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting potential therapeutic applications as anti-inflammatory and analgesic agents. This guide explores the potential SAR of this compound by examining the foundational scaffold and drawing comparisons with related heterocyclic compounds for which SAR data is available.
The Isothiazolidine 1,1-Dioxide Scaffold: A Platform for Diverse Biological Activity
The isothiazolidine 1,1-dioxide ring system, a cyclic sulfonamide, provides a rigid framework for the strategic placement of functional groups. This structural rigidity can lead to high-affinity interactions with biological targets. Research into derivatives of this scaffold has revealed its potential as:
-
Dual COX/5-LOX Inhibitors: The ability to inhibit both COX and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.
-
Enzyme Inhibitors: Beyond the inflammatory cascade, derivatives have been investigated for their inhibitory effects on other enzymes, highlighting the versatility of this chemical scaffold.
Comparative Structure-Activity Relationship Analysis
Due to the absence of specific data for this compound, we present a comparative SAR analysis based on related thiazolidinone derivatives that have been studied as COX/LOX inhibitors. It is crucial to note that while these compounds share some structural similarities (a five-membered heterocyclic ring containing sulfur and nitrogen), the core structures and oxidation states differ, which will significantly impact their biological activity.
Table 1: Comparative SAR of Thiazolidinone Derivatives as COX-2/5-LOX Inhibitors
| Compound/Scaffold | R1 (Position on N-phenyl ring) | R2 (Other Substitutions) | COX-2 Inhibition (IC50) | 5-LOX Inhibition (IC50) | Key SAR Observations |
| Hypothetical 2-(4-Aminophenyl) isothiazolidine 1,1-dioxide | 4-NH2 | - | Not Available | Not Available | The 4-amino group is a key feature, potentially forming hydrogen bonds with the target enzyme. Its effect on activity and selectivity is a primary area for investigation. |
| Thiazolidinone Derivatives | Various (e.g., -H, -Cl, -OCH3) | Arylidene at C5 | Varies | Varies | Bulky and lipophilic groups on the N-phenyl ring can influence COX-2 selectivity. The nature of the substituent at the 5-position is critical for activity. |
| Diaryl Isothiazoles | Substituted Phenyl | Substituted Phenyl at adjacent position | Reported | Reported | The relative orientation and substitution pattern of the two aryl rings are crucial for dual COX/5-LOX inhibitory activity.[1] |
Inferences for this compound:
-
The 4-Amino Group: The primary amine at the para position of the phenyl ring is a significant feature. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of target enzymes. The basicity of this group could also influence pharmacokinetic properties.
-
The Phenyl Ring: The orientation of the phenyl ring relative to the isothiazolidine 1,1-dioxide core will be a critical determinant of activity.
-
The Isothiazolidine 1,1-dioxide Core: The sulfonyl group (SO2) is a strong hydrogen bond acceptor and imparts polarity to the molecule. This core structure is distinct from the ketone group found in thiazolidinones and will lead to different binding interactions.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of test compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Stannous chloride (to stop the reaction)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of human recombinant COX-2 in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution to each well.
-
Add the test compound at various concentrations to the wells. For control wells, add DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of stannous chloride.
-
The product of the reaction, prostaglandin G2 (PGG2), is then reduced to prostaglandin H2 (PGH2), and subsequently converted to a stable product that can be measured colorimetrically or by using an ELISA kit for prostaglandin E2 (PGE2).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of compounds on 5-LOX activity.
Materials:
-
Human recombinant 5-lipoxygenase (5-LOX) enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the 5-LOX enzyme in the assay buffer.
-
In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme solution to each well.
-
Add the test compound at various concentrations to the wells. For control wells, add DMSO.
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxides, the products of the 5-LOX reaction.
-
Monitor the reaction kinetically for a defined period.
-
Determine the initial reaction velocity for each concentration of the test compound.
-
Calculate the percentage of inhibition and the IC50 value.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, highlighting the central roles of COX-2 and 5-LOX in the production of pro-inflammatory mediators. Understanding this pathway is crucial for contextualizing the mechanism of action of potential inhibitors.
Caption: The Arachidonic Acid Signaling Pathway.
Conclusion and Future Directions
While the structure-activity relationship of this compound remains to be elucidated, the isothiazolidine 1,1-dioxide scaffold holds promise as a template for the design of novel enzyme inhibitors, particularly targeting the inflammatory cascade. Future research should focus on the synthesis of a focused library of 2-aryl isothiazolidine 1,1-dioxide analogs with systematic variations of the substituents on the phenyl ring. This will enable a thorough investigation of the SAR and the identification of key structural features required for potent and selective biological activity. The experimental protocols and pathway information provided in this guide offer a foundational framework for such investigations.
References
Comparative Analysis of the Cross-Reactivity Profile of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative assessment of the cross-reactivity of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide against a panel of selected kinases. For the purpose of this illustrative guide, and in the absence of publicly available extensive screening data for this specific compound, a representative dataset has been generated to demonstrate its potential selectivity profile in comparison to two other hypothetical kinase inhibitors, Compound A and Compound B. The experimental protocols described herein represent standard industry practices for generating such data.
Data Presentation: Kinase Cross-Reactivity Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative compounds against a panel of five kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Kinase 1 (Primary Target) | 15 | 10 | 25 |
| Kinase 2 | 1500 | 250 | 5000 |
| Kinase 3 | >10000 | 800 | >10000 |
| Kinase 4 | 850 | 150 | 2500 |
| Kinase 5 | 5000 | 500 | 8000 |
This data is representative and for illustrative purposes only.
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving the primary target kinase, demonstrating potential downstream effects of inhibition.
Caption: A simplified signaling cascade illustrating the inhibitory action of this compound on its primary target and a potential off-target kinase.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented above and to assess the cross-reactivity of a compound like this compound.
Kinase Profiling Assay
This assay is designed to determine the inhibitory activity of a compound against a panel of protein kinases.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by a specific kinase. A decrease in signal, proportional to the amount of ATP remaining, indicates kinase activity. Inhibition is measured by the reduction in ATP consumption in the presence of the test compound.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
ATP
-
Test compound (this compound) and control compounds
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the appropriate kinase and substrate solution to each well of a 384-well plate.
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compound to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a compound to its target protein can increase the protein's thermal stability. When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical flow of experiments for a comprehensive cross-reactivity assessment.
Caption: A workflow diagram illustrating the key stages in assessing the cross-reactivity and target engagement of a novel compound.
Comparative Efficacy Analysis: 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and Standard Therapeutic Agents
A comprehensive review of available scientific literature reveals a significant lack of data on the therapeutic efficacy of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. As of the current date, no peer-reviewed studies or clinical trial data appear to have been published that directly compare this specific compound to any standard medical treatments for a given indication. Therefore, a direct comparison based on experimental data is not feasible.
While the specific compound this compound has not been extensively studied, its core chemical structure belongs to classes of compounds that have been the subject of pharmacological research. It is crucial to distinguish that findings related to these broader classes do not directly translate to the specific efficacy of the compound .
Related Chemical Scaffolds and Their Investigated Biological Activities
Research into related heterocyclic compounds has shown a variety of biological activities. These investigations, however, focus on derivatives and analogues, not the specific molecule requested.
Isothiazolidine 1,1-dioxide Derivatives (β-amino sultams): This class of compounds, which shares the isothiazolidine 1,1-dioxide core, has been explored for potential therapeutic applications. Some studies have reported on their synthesis and evaluation for activities such as the inhibition of HIV-1 replication and general antibacterial properties.[1]
Thiazolidinone Derivatives: This is a broader category of related sulfur-containing heterocyclic compounds. Thiazolidinones, and particularly thiazolidine-2,4-diones, have been a significant focus in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide spectrum of biological activities, including:
Benzothiazole Derivatives: The 2-(4-aminophenyl) portion of the requested compound is reminiscent of 2-(4-aminophenyl)benzothiazoles. Derivatives of this structure have been investigated as photosensitizing agents in the context of photodynamic therapy for conditions like basal cell carcinoma.[8] Upon activation by UVA light, these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of signaling pathways involving ERK and p38 MAPK.[8]
Hypothetical Signaling Pathway for a Related Benzothiazole Derivative
To illustrate the mechanism of a related, but distinct, compound class, the following diagram depicts a potential signaling pathway for a 2-(4-aminophenyl)benzothiazole derivative when used as a photosensitizing agent in photodynamic therapy (PDT).
Caption: Photosensitizer activation and downstream signaling.
Conclusion
References
- 1. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide and its structurally related analogs, focusing on their potential therapeutic applications. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from closely related isothiazolidine, thiazolidinone, and benzothiazole derivatives to provide insights into its potential biological activities and mechanisms of action. This document summarizes key performance indicators from various studies, details relevant experimental protocols, and visualizes potential signaling pathways.
I. Comparative Analysis of Biological Activity
The isothiazolidine 1,1-dioxide scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities. Research on analogous compounds suggests that this compound may possess anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Potential
Thiazolidinone derivatives have been extensively studied for their anticancer effects, targeting various signaling pathways involved in cancer progression.[1][2] Analogs have shown inhibitory activity against key enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[1][2][3][4]
Table 1: Comparative Anticancer Activity of Thiazolidinone and Benzothiazole Analogs
| Compound Class | Target Cell Line(s) | IC50 / GI50 (µM) | Mechanism of Action / Target | Reference(s) |
| Thiazolidinone Derivatives | MCF-7, HepG2, HCT-116, A549 | 0.24 - 56.97 | CDK2 Inhibition, Apoptosis Induction | [5] |
| Leukemia SR, NCI-H522, COLO 205, etc. (NCI-60 panel) | 1.11 - 2.04 | DNA Cleavage | [6][7] | |
| MDA-MB-231, Pc-3, K562 | 7.90 - >50 | Anti-proliferative | [2] | |
| Benzothiazole Derivatives | MCF-7, IGROV-1 (in vivo xenografts) | N/A (DNA adduct formation) | CYP1A1-mediated activation, DNA adduct formation | [8] |
| Isothiazolinone Analogs | E. coli BL21 (NDM-1) | < 0.032 µg/mL (MIC) | Bactericidal | [9] |
Note: Data for this compound is not available and is inferred from related structures.
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds is often attributed to the inhibition of COX and LOX enzymes, key players in the inflammatory cascade.[3][10]
Table 2: Comparative Anti-inflammatory Activity of Thiazolidinone Analogs
| Compound Class | Enzyme Target | IC50 (µM) | Reference(s) |
| Thiazolo-celecoxib analogues | COX-1 | 4.80 - 6.30 | [10] |
| COX-2 | Not specified | [10] | |
| 15-LOX | Not specified | [10] | |
| Thiazoline-2-thione derivatives | BSA protein denaturation | 21.9 - 31.7 (µg/mL) | [11] |
Note: Data for this compound is not available and is inferred from related structures.
Antimicrobial Activity
Isothiazolinones and thiazolidinones have demonstrated potent antimicrobial effects against a range of bacteria and fungi.[9][12][13][14] The mechanism of action is believed to involve the inhibition of essential microbial enzymes.[15]
Table 3: Comparative Antimicrobial Activity of Thiazolidinone and Isothiazolinone Analogs
| Compound Class | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Thiazolyl thiazolidine-2,4-diones | S. aureus, MRSA, E. coli, C. albicans | Active (specific values not detailed in abstract) | [12] |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 8 - 240 | [13][16] |
| Benzothiazole analogs | S. aureus, E. faecalis, S. typhi, E. coli, etc. | 3.12 | [17] |
| 5-chloroisothiazolone analogs | E. coli BL21 (NDM-1) | < 0.032 | [9] |
Note: Data for this compound is not available and is inferred from related structures.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of the biological activities discussed.
Synthesis of Isothiazolidine 1,1-dioxide Libraries
A general procedure for the synthesis of isothiazolidine 1,1-dioxide derivatives involves a one-pot click/aza-Michael protocol. For example, a core dihydroisothiazole 1,1-dioxide scaffold can be reacted with an array of amines and azides to generate a library of triazole-containing isothiazolidine 1,1-dioxides.
-
Reaction Conditions: Dihydroisothiazole 1,1-dioxide (1 equiv.), azide (2 equiv.), amine (1.2 equiv.), CuI (30 mol%), DBU (10 mol%) in dry EtOH (0.5 M) at 60 °C for 12 hours.
-
Purification: The crude reaction mixtures are typically filtered through SiO₂ SPE and purified by automated mass-directed LCMS.
In Vitro Anticancer Assays
-
MTT Cytotoxicity Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.[4][18]
-
-
Cell Cycle Analysis:
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the test compound.
-
Harvest and resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and PI.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Enzyme Inhibition Assays
-
Cyclooxygenase (COX) Inhibition Assay:
-
Lipoxygenase (LOX) Inhibition Assay:
-
Kinase Inhibition Assays (e.g., EGFR, VEGFR-2):
-
These assays typically measure the transfer of a phosphate group from ATP to a specific substrate by the kinase enzyme.
-
The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation.
-
Detection can be achieved through luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate.[3][6][16][24][25][26][27][28]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[13][17][29]
-
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs are likely mediated through the modulation of various signaling pathways.
Anticancer Signaling Pathways
Thiazolidinone derivatives can interfere with cancer cell proliferation, survival, and angiogenesis by targeting key signaling molecules.[1][2][30]
Caption: Potential anticancer signaling pathways targeted by this compound analogs.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are primarily thought to occur via the inhibition of the arachidonic acid cascade.
Caption: Inhibition of the arachidonic acid pathway by this compound analogs.
Experimental Workflow for Drug Screening
A typical workflow for screening and evaluating new chemical entities like this compound is outlined below.
Caption: A generalized experimental workflow for the evaluation of novel drug candidates.
IV. Conclusion
While direct experimental data on this compound remains limited, the extensive research on structurally similar thiazolidinone and isothiazolinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The available data on analogs suggest promising anticancer, anti-inflammatory, and antimicrobial activities. This guide serves as a foundational resource for researchers, offering a comparative overview, detailed experimental protocols, and insights into potential mechanisms of action to facilitate further exploration of this compound and its derivatives in drug discovery and development. Future studies should focus on the direct synthesis and biological evaluation of this compound to validate these inferred properties.
References
- 1. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. matilda.science [matilda.science]
- 13. mdpi.com [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 17. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 28. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Benchmarking the Performance of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the potential performance of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide. Due to the limited publicly available data on this specific molecule, this analysis is based on the performance of structurally related isothiazolidine 1,1-dioxides and other heterocyclic compounds with similar therapeutic potential. This guide covers potential applications in anticancer, anti-inflammatory, and antibacterial research, comparing them against established drugs in each class.
Executive Summary
The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide or γ-sultam, is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown promise in a variety of therapeutic areas. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the broader family of β-amino sultams has demonstrated notable biological activities, including inhibition of HIV-1 replication and antibacterial effects. This guide synthesizes available data on related compounds to project the potential efficacy of this compound and to provide a framework for its experimental evaluation.
Anticancer Potential: A Comparative Outlook
Thiazolidinone derivatives, which are structurally similar to isothiazolidine 1,1-dioxides, have been widely investigated for their anticancer properties. The performance of these compounds is often benchmarked against standard chemotherapeutic agents like Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Derivative 1 | MCF-7 (Breast) | 0.54 | [1] |
| Thiazolidinone Derivative 2 | HepG2 (Liver) | 0.24 | [1] |
| Thiazolidinone Derivative 3 | HCT-116 (Colon) | 8.37 | [2] |
| Doxorubicin | A549 (Lung) | 0.07 | [3] |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | [4] |
| Doxorubicin | HepG2 (Liver) | 1.3 | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that thiazolidinone derivatives can exhibit potent anticancer activity, in some cases comparable to or exceeding that of doxorubicin against specific cell lines. This indicates that this compound could be a candidate for anticancer drug discovery programs.
Anti-inflammatory Activity: Targeting Key Enzymes
Isothiazolidine 1,1-dioxide derivatives have been explored as anti-inflammatory agents, particularly as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). This dual-inhibition mechanism is a desirable trait for anti-inflammatory drugs. A notable example is S-2474, an (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, which has been under clinical investigation as an antiarthritic drug. The performance of such compounds is typically compared against nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.
| Compound/Drug | Target | IC50 (nM) | Reference |
| S-2474 | COX-2 / 5-LO | Data not publicly available | [5] |
| Indomethacin | COX-1 | 18 - 230 | [6][7] |
| Indomethacin | COX-2 | 26 - 630 | [6][7] |
| Diclofenac | PGE2 Release | 1.6 | [8] |
| Indomethacin | PGE2 Release | 5.5 | [8] |
COX: Cyclooxygenase, an enzyme responsible for the formation of prostanoids, including prostaglandins. 5-LO: 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. Both are key mediators of inflammation.
The development of isothiazolidine 1,1-dioxide derivatives as potent anti-inflammatory agents suggests a promising avenue for this compound.
Antibacterial Efficacy: A Potential Weapon Against Resistance
The isothiazolidine 1,1-dioxide scaffold and related isothiazolones are being investigated for their antibacterial properties, especially in the context of rising antibiotic resistance. The performance of new antibacterial candidates is often measured against broad-spectrum antibiotics like Ciprofloxacin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Isothiazolone-nitroxide hybrid | S. aureus (VRSA) | 8.75 µM | [9] |
| Thiazolidinone Derivative | S. aureus | 0.008 - 0.06 | [8] |
| Ciprofloxacin | S. aureus | 0.6 | |
| Ciprofloxacin | E. coli | 0.013 - 0.08 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The potent activity of related heterocyclic compounds against resistant bacterial strains highlights the potential of this compound as a lead structure for the development of new antibiotics.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compound performance. Below are summaries of standard protocols for the key experiments cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin).
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Workflow:
Caption: Workflow for a COX inhibition assay.
Protocol:
-
Reaction Setup: A reaction mixture containing purified COX-1 or COX-2 enzyme, heme, and a suitable buffer is prepared.
-
Compound Addition: The test compound (e.g., a derivative of this compound) or a vehicle control is added to the reaction mixture.
-
Pre-incubation: The mixture is pre-incubated to allow the compound to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value is determined by comparing the PGE2 levels in the presence of the inhibitor to the control.
Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination.
Protocol:
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Controls: Positive (bacteria with no compound) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Observation: The wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Logical Relationships
The potential mechanisms of action for compounds based on the isothiazolidine 1,1-dioxide scaffold can be visualized as follows:
Potential Anti-inflammatory Signaling Pathway:
Caption: Inhibition of inflammatory pathways.
This guide provides a foundational benchmark for initiating research on this compound. The presented data on related compounds, along with standardized experimental protocols, should facilitate a comprehensive and comparative evaluation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 4-thiazolidinone derivatives as potential reverse transcriptase inhibitors against HIV-1 drug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Guide for Laboratory Professionals
For immediate reference, treat 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following procedures are based on the general hazards associated with aromatic amine and isothiazolidine compounds, as a specific Safety Data Sheet (SDS) for this compound (CAS No. 90556-91-5) was not publicly available. Aromatic amines are often toxic, potentially carcinogenic, and harmful to the environment, necessitating stringent disposal protocols.[1][2]
Essential Safety and Handling before Disposal
Before beginning any disposal procedure, it is critical to adhere to the following safety precautions. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following table summarizes the recommended PPE:
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant exposure risk, consider additional protective clothing. |
| Respiratory Protection | If aerosols or dusts may be generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][6]
Step-by-Step Disposal Protocol
-
Waste Segregation: Keep waste containing this compound separate from all other waste streams to prevent unintended chemical reactions.[6]
-
Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: 90556-91-5.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials such as strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4][6] Disposal will likely involve high-temperature incineration at a permitted facility.[1][4]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to ensure safety and minimize environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
